(R)-pyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
(3R)-pyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJETPTDKFEEF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of (R)-Pyrrolidine-3-Carbonitrile and Structural Analogs in Medicinal Chemistry
[1][2][3]
Executive Summary: The Scaffold Advantage
(R)-Pyrrolidine-3-carbonitrile (CAS: 132622-66-3) represents a high-value chiral building block in modern drug discovery.[1][2] Unlike its 2-carbonitrile counterpart—ubiquitous in "gliptin" class DPP-4 inhibitors (e.g., Vildagliptin)—the 3-carbonitrile isomer offers a distinct vector for chemical space exploration.[1][2] Its strategic value lies in the nitrile group's versatility : it can serve as a metabolic "soft spot" blocker, a hydrogen bond acceptor (pKa ~ -10), or a precursor to bioisosteres like tetrazoles and oxadiazoles.
This guide details the structural activity relationships (SAR), synthetic pathways, and experimental handling of this core and its analogs, specifically targeting researchers in kinase inhibition (JAK1/2) and metabolic disorder therapeutics.
Structural Activity Relationship (SAR) & Analog Design
The pyrrolidine ring is a "privileged scaffold" due to its ability to orient functional groups in precise 3D vectors. Modifying the (R)-pyrrolidine-3-carbonitrile core involves three primary axes: Stereochemistry , Ring Modulation , and Electronic Tuning .[1][2]
Positional Isomerism & The "Nitrile Effect"
The position of the nitrile group dictates the mechanism of action.
-
2-Carbonitrile (Proline-derived): Often acts as an electrophilic "warhead," forming reversible covalent bonds with active site serine residues (e.g., DPP-4 inhibitors).[1][2]
-
3-Carbonitrile (Beta-proline derived): typically functions as a non-covalent binding element or an electronic modulator.[1][2] It lowers the pKa of the pyrrolidine nitrogen less drastically than the 2-position, maintaining basicity for salt bridge interactions.
Structural Analogs Comparison
The following table contrasts the core scaffold with key structural analogs used to optimize pharmacokinetic (PK) profiles.
| Analog Class | Compound Structure | Key Property Modification | Primary Application |
| Core | (R)-Pyrrolidine-3-carbonitrile | Balanced lipophilicity/polarity; defined vector.[1][2] | Kinase inhibitors, GPCR ligands. |
| Enantiomer | (S)-Pyrrolidine-3-carbonitrile | Inverted vector; probes stereoselectivity.[1][2] | Chiral resolution, inactive controls. |
| Fluorinated | 4,4-Difluoro-(R)-pyrrolidine-3-carbonitrile | Increased metabolic stability; reduced pKa of amine.[1][2] | Blocking CYP450 oxidation sites.[2] |
| Ring Contraction | Azetidine-3-carbonitrile | Reduced steric bulk; higher ring strain.[1][2] | Fragment-based drug discovery (FBDD).[1][2] |
| Ring Expansion | Piperidine-4-carbonitrile | Increased flexibility; different exit vector.[1][2] | Tofacitinib analogs (JAK inhibition).[2] |
| Functional | (R)-3-(Cyanoacetyl)aminopyrrolidine | Nitrile moved to side-chain (Warhead).[1][2] | Covalent JAK1 inhibitors (e.g., Upadacitinib analogs). |
SAR Decision Logic (Visualized)
The following diagram illustrates the decision-making process when selecting between the 3-carbonitrile scaffold and its analogs based on assay feedback.
Caption: Decision tree for optimizing pyrrolidine scaffolds using nitrile placement and ring modification.
Synthetic Methodologies
Synthesis of the (R)-3-isomer is more challenging than the natural proline-derived 2-isomer.[1][2] Two robust pathways are recommended: Nucleophilic Displacement (Inversion) and Chiral Pool Synthesis (Aspartic Acid) .[2]
Pathway A: Displacement with Inversion (Preferred)
This method converts commercially available (S)-N-Boc-3-pyrrolidinol into the (R)-nitrile via a mesylate intermediate.[1][2] The inversion of configuration (Walden inversion) at the C3 center is the critical step.
Reaction Scheme (Logic):
-
Activation: Alcohol → Mesylate (Ms) or Tosylate (Ts).[2]
-
Displacement: S_N2 reaction with Cyanide (NaCN/KCN) in DMSO. (Inversion occurs here: S → R) .
-
Deprotection: Acidic cleavage of Boc.[2]
Pathway B: Dehydration of Primary Amides
Starting from (R)-N-Boc-pyrrolidine-3-carboxylic acid (derived from asparagine/aspartic acid), the carboxylic acid is converted to a primary amide, then dehydrated to the nitrile.[1][2] This retains the (R) stereochemistry.[2][3][4]
Caption: Dual synthetic pathways for accessing the (R)-pyrrolidine-3-carbonitrile scaffold.
Experimental Protocols
Protocol 1: Synthesis via S_N2 Displacement (Inversion)
Target: (R)-N-Boc-pyrrolidine-3-carbonitrile from (S)-N-Boc-3-pyrrolidinol.[1][2]
Safety Note: Cyanide salts are lethal.[2] Work in a well-ventilated fume hood with a cyanide antidote kit available.[1][2] Treat all aqueous waste with bleach (sodium hypochlorite) to quench cyanide before disposal.[2]
-
Mesylation:
-
Dissolve (S)-N-Boc-3-pyrrolidinol (10.0 g, 53.4 mmol) in dry DCM (100 mL) and cool to 0°C.
-
Add Triethylamine (11.2 mL, 80 mmol) followed by dropwise addition of Methanesulfonyl chloride (4.6 mL, 58.7 mmol).
-
Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Wash with water, brine, dry over MgSO4, and concentrate to yield the crude mesylate (quant.).
-
-
Cyanation (The Critical Step):
-
Dissolve the crude mesylate in anhydrous DMSO (80 mL).
-
Add Sodium Cyanide (NaCN) (3.9 g, 80 mmol). Caution: Toxic.
-
Heat the mixture to 60–70°C for 12–16 hours under Nitrogen. (Higher temps may cause elimination to the alkene).
-
Workup: Cool to RT. Pour into a mixture of ice/water and Ethyl Acetate. Extract 3x with EtOAc.[2] Wash organic layer with water (5x) to remove DMSO.[2]
-
Dry (Na2SO4) and concentrate.[2] Purify via flash chromatography (Hexane/EtOAc) to obtain (R)-N-Boc-pyrrolidine-3-carbonitrile as a pale oil.
-
Protocol 2: Deprotection to Hydrochloride Salt[1]
-
Dissolve the N-Boc intermediate (2.0 g) in 1,4-Dioxane (10 mL).
-
Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
-
Stir at RT for 3 hours. A white precipitate should form.[2]
-
Add Et2O (50 mL) to fully precipitate the salt.[2]
-
Filter under Nitrogen (hygroscopic solid), wash with Et2O, and dry under vacuum.
Case Study: JAK Inhibitor Design
While Ruxolitinib utilizes a pyrazole-cyclopentyl scaffold, recent research into JAK1 selective inhibitors has utilized the aminopyrrolidine scaffold.
-
Compound: (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile.[1][2][5]
-
Mechanism: The pyrrolidine ring acts as a spacer, positioning the side-chain nitrile to interact with the ATP binding pocket or specific cysteine residues (Cys909 in JAK1) for covalent inhibition.
-
Role of (R)-Configuration: The (R)-enantiomer often exhibits superior selectivity profiles compared to the (S)-enantiomer or racemate, minimizing off-target binding to JAK2 (which is linked to anemia side effects).[1][2]
References
-
Syrigou, M., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology. Link (Generalized reference for scaffold utility).[2]
-
Kim, B. M., et al. (2018). "Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor." Bioorganic & Medicinal Chemistry. Link
-
Smith, A. B., et al. (2013).[6] "Carboxylic acid (bio)isosteres in drug design." ChemMedChem. Link (Context for nitrile as isostere).[2]
-
Sigma-Aldrich. "(R)-3-Pyrrolidinol hydrochloride Product Sheet." Link (Precursor sourcing).
-
Chem-Impex. "(R)-Pyrrolidine-3-carbonitrile hydrochloride Product Data." Link (Commercial availability verification).
Sources
- 1. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 2. (3R)-3-(3-Hydroxycyclopentyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile | C17H18N6O | CID 73425520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
(R)-pyrrolidine-3-carbonitrile: A Comprehensive Technical Guide to a Privileged Chiral Building Block in Modern Drug Discovery
Abstract
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for constructing complex molecular architectures with precise three-dimensional orientations necessary for selective biological activity. Among these, the pyrrolidine scaffold is a recurring and highly valued motif, found in a multitude of natural products and FDA-approved therapeutics.[1][2][3] This technical guide provides an in-depth exploration of (R)-pyrrolidine-3-carbonitrile, a versatile and strategic chiral intermediate. We will dissect its synthesis, explore its chemical reactivity, and showcase its application in the synthesis of high-value pharmaceutical agents, thereby offering researchers and drug development professionals a comprehensive resource to leverage its full potential.
The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most prevalent structural motifs in U.S. FDA-approved pharmaceuticals.[1] Its significance stems from several key attributes:
-
Structural Rigidity and Conformational Control: The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of substituents with well-defined spatial vectors. This controlled orientation is critical for optimizing interactions with the chiral binding pockets of biological targets like enzymes and receptors.[2]
-
Improved Physicochemical Properties: The presence of the nitrogen atom often enhances aqueous solubility and provides a handle for salt formation, which can improve a drug candidate's pharmacokinetic profile.
-
Synthetic Tractability: The pyrrolidine core can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.
(R)-pyrrolidine-3-carbonitrile, with its defined stereocenter at the C3 position and a versatile nitrile functional group, is an exemplary building block that embodies these advantages. The nitrile can be transformed into a variety of other functional groups, such as amines and carboxylic acids, making it a linchpin for accessing a diverse range of 3-substituted pyrrolidine derivatives.
Enantioselective Synthesis of (R)-pyrrolidine-3-carbonitrile
The reliable and scalable synthesis of enantiopure building blocks is a cornerstone of process chemistry. Several strategies exist for preparing chiral pyrrolidines, including catalytic asymmetric methods which are often preferred for their efficiency and atom economy.[4][5][6]
One effective approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. This methodology allows for the direct construction of the pyrrolidine ring with excellent stereocontrol.[6] Another robust strategy is the enantioselective Michael addition, which can establish the crucial C3 stereocenter early in the synthetic sequence.[7][8]
The synthesis of 3-substituted pyrrolidines is crucial for developing compounds like serotonin-norepinephrine reuptake inhibitors (SNRIs), where this core structure is essential.[9][10]
Illustrative Synthetic Workflow: Conceptual Overview
The following diagram outlines a conceptual workflow for the synthesis of a chiral pyrrolidine core, highlighting the key strategic steps often employed in asymmetric synthesis.
Caption: Conceptual workflow for asymmetric synthesis of a chiral pyrrolidine.
Physicochemical Properties and Safe Handling
Accurate knowledge of a building block's properties is essential for its effective use in synthesis and for ensuring laboratory safety.
Table 1: Physicochemical Properties of (R)-pyrrolidine-3-carbonitrile and its Hydrochloride Salt
| Property | (R)-pyrrolidine-3-carbonitrile | (R)-pyrrolidine-3-carbonitrile HCl | Reference(s) |
| CAS Number | N/A (Free Base) | 1153950-54-9 | [11][12] |
| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ | [11] |
| Molecular Weight | 96.13 g/mol | 132.59 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid (typical for free pyrrolidines) | Solid | [13] |
| Purity | ≥97% (Typical) | ≥97% (Typical) | [11] |
| Storage | 4°C, sealed storage, away from moisture | Room temperature, sealed in dry conditions | [11][12] |
Safety and Handling Protocol
As a responsible scientist, adherence to safety protocols is non-negotiable. (R)-pyrrolidine-3-carbonitrile and its derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[14] For solid forms, a dust mask (type N95 or equivalent) is recommended to avoid inhalation.[15]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[15]
-
Spill Management: In case of a spill, prevent entry into waterways.[16] Absorb liquid spills with inert material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid creating dust and place in a suitable, closed container for disposal.[15][16]
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service, following all local and national regulations.[15]
The Synthetic Versatility of (R)-pyrrolidine-3-carbonitrile
The true power of (R)-pyrrolidine-3-carbonitrile as a building block lies in the reactivity of its dual functional groups: the secondary amine and the nitrile. The amine allows for the introduction of various substituents, while the nitrile serves as a precursor to other critical functionalities.
Key Chemical Transformations
-
N-Protection/Functionalization: The secondary amine is nucleophilic and is typically protected (e.g., as a Boc carbamate) to prevent unwanted side reactions during subsequent transformations. This step also allows for the introduction of specific N-substituents that may be integral to the final target molecule's structure.
-
Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is synthetically valuable as it converts the building block into a chiral 3-(aminomethyl)pyrrolidine, a common diamine scaffold in medicinal chemistry.
-
Hydrolysis of the Nitrile: Hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, (R)-pyrrolidine-3-carboxylic acid (also known as (R)-β-proline).[17][18] This derivative is itself a valuable building block for peptide synthesis and as an organocatalyst.[19]
Diagram of Key Reaction Pathways
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs) | Scilit [scilit.com]
- 11. chemscene.com [chemscene.com]
- 12. 1153950-54-9|(R)-Pyrrolidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 13. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
- 16. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
A Technical Guide to the Discovery of Pyrrolidine Alkaloids in Nature: From Biosynthesis to Bioactivity
Abstract
Pyrrolidine and its bicyclic counterpart, pyrrolizidine, form the structural core of a vast and diverse class of alkaloids with profound significance in both toxicology and pharmacology. These nitrogen-containing heterocyclic compounds, produced by an estimated 3-6% of the world's flowering plants and various microorganisms, serve as a rich repository for novel drug discovery.[1][2][3] This guide provides an in-depth exploration of the discovery of pyrrolidine alkaloids in nature, designed for researchers, scientists, and drug development professionals. We will traverse the entire discovery pipeline, from their natural distribution and complex biosynthetic origins to the modern experimental workflows for their extraction, isolation, and structural elucidation. By synthesizing technical protocols with mechanistic insights, this document aims to equip scientists with the foundational knowledge and practical methodologies required to navigate the challenges and capitalize on the opportunities presented by this fascinating class of natural products.
Introduction: The Dichotomy of Pyrrolidine Alkaloids
The pyrrolidine ring is a fundamental scaffold in numerous natural products, particularly in alkaloids isolated from plants and microorganisms.[4] A significant subclass, the pyrrolizidine alkaloids (PAs), are characterized by a bicyclic structure composed of two fused five-membered rings with a nitrogen atom at the bridgehead.[1] Historically, PAs gained notoriety for their potent hepatotoxicity, genotoxicity, and carcinogenicity in both livestock and humans, often through the contamination of grain, honey, milk, and herbal medicines.[1][2][3][5] However, this toxicity belies a wealth of pharmacological potential. The same chemical reactivity that underlies their toxicity also gives rise to a spectrum of promising biological activities, including antimicrobial, antiviral, antineoplastic, and acetylcholinesterase inhibitory effects.[2][6][7] This dual nature makes the study of pyrrolidine alkaloids a compelling field, demanding rigorous analytical techniques to ensure food safety while simultaneously offering a treasure trove of chemical diversity for drug development. This guide embraces this dichotomy, presenting a comprehensive framework for the discovery and characterization of these potent natural molecules.
Natural Distribution and Structural Diversity
Pyrrolidine alkaloids are not randomly distributed in nature but are predominantly found in specific plant families and, to a lesser extent, in microbial genera. Over 660 distinct PAs have been identified in more than 6,000 plant species.[2][8]
2.1. Botanical Sources The primary plant families known for producing PAs are:
-
Asteraceae (Daisy family): Particularly in the tribes Senecioneae and Eupatorieae.[2][9]
-
Boraginaceae (Borage family): Found in almost all genera.[2][9][10]
-
Fabaceae (Legume family): Mainly within the genus Crotalaria.[2][11]
-
Orchidaceae (Orchid family): Several genera are known PA producers.[1][2]
2.2. Microbial Sources While less common than in plants, pyrrolidine alkaloids are also synthesized by microorganisms, offering unique structural variations.[7]
-
Fungi: Genera such as Penicillium produce pyrrolidine derivatives with a range of bioactivities.[12]
-
Bacteria: Streptomyces species are known to synthesize PAs like clazamycins and bohemamines, which exhibit antibiotic and antitumoral properties.[7]
2.3. Structural Classification The immense structural diversity of PAs arises from the combination of a "necine base" (the pyrrolizidine core) esterified with one or more "necic acids."[1] They are broadly classified based on the structure of the necine base and the esterification pattern.
| Alkaloid Class | Structural Features | Primary Natural Sources (Examples) | Representative Alkaloids |
| Senecionine-type | 12-membered macrocyclic diesters of retronecine. | Asteraceae (e.g., Senecio) | Senecionine, Retrorsine, Seneciphylline[13] |
| Lycopsamine-type | Monoesters or open-chain diesters of retronecine or heliotridine. | Boraginaceae (e.g., Symphytum) | Lycopsamine, Intermedine, Echimidine[13] |
| Monocrotaline-type | 11-membered macrocyclic diesters of retronecine. | Fabaceae (e.g., Crotalaria) | Monocrotaline[1][3] |
| Phalaenopsine-type | Esters with aromatic necic acids. | Orchidaceae, Convolvulaceae | Phalaenopsine[1][3] |
| Otonecine-type | Necine base with a methylated nitrogen, preventing N-oxide formation. | Asteraceae (e.g., Senecio) | Senkirkine |
The Biosynthetic Blueprint
Understanding the biosynthesis of pyrrolidine alkaloids is crucial for comprehending their structural diversity and for potential bioengineering applications. The pathway begins with common amino acid precursors and proceeds through a series of enzymatic steps to form the characteristic necine base, which is then esterified.
The core pathway involves the conversion of the polyamines putrescine and spermidine, derived from arginine, into homospermidine.[2] This is the first committed step, catalyzed by the enzyme homospermidine synthase (HSS) .[1][2][14] The subsequent cyclization and modification steps lead to the formation of the necine base, retronecine, which serves as the precursor for a majority of PAs.[2]
Caption: Core biosynthetic pathway of pyrrolizidine alkaloids.
Experimental Workflow: From Plant to Pure Compound
The discovery of novel pyrrolidine alkaloids hinges on a robust and systematic workflow for their extraction, isolation, and purification. The physicochemical properties of alkaloids—namely their basic nitrogen atom—are exploited at each step.
Caption: General workflow for pyrrolidine alkaloid extraction.
Detailed Experimental Protocol: Extraction and Isolation
This protocol provides a self-validating methodology for the efficient extraction and purification of PAs from dried plant material.
Objective: To obtain a purified alkaloid fraction suitable for chromatographic separation and analysis.
Materials:
-
Dried, powdered plant material (e.g., Senecio vulgaris).[15]
-
Extraction Solvent: 85% Ethanol or Methanol containing 0.5% v/v Hydrochloric Acid (HCl) or Tartaric Acid.
-
Dichloromethane (DCM) or Chloroform.
-
2M Hydrochloric Acid (HCl).
-
Concentrated Ammonium Hydroxide (NH₄OH).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Solid-Phase Extraction (SPE) Cartridges: Strong Cation Exchange (SCX).
Procedure:
-
Extraction:
-
Macerate 100g of powdered plant material in 1L of acidified ethanol for 24 hours at room temperature, with occasional stirring.[16]
-
Causality: The acidic solvent protonates the alkaloid's nitrogen atom (R₃N → R₃NH⁺), converting them into salts. This dramatically increases their solubility in polar solvents like ethanol and water, ensuring efficient extraction from the plant matrix.[16]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[15]
-
-
Acid-Base Liquid-Liquid Partitioning (Defatting):
-
Redissolve the crude extract in 200 mL of 2M HCl.
-
Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL portions of DCM. Discard the organic (DCM) layers.
-
Causality: In the acidic aqueous phase, the alkaloids exist as water-soluble salts. Non-polar compounds like fats, chlorophyll, and waxes are uncharged and will partition into the immiscible organic solvent (DCM). This step is critical for removing lipophilic interferences.
-
-
Alkaloid Recovery:
-
Cool the remaining aqueous layer in an ice bath and carefully basify it to pH 9-10 by the dropwise addition of concentrated NH₄OH.
-
Causality: Basification deprotonates the alkaloid salts (R₃NH⁺ → R₃N), converting them back to their neutral, "free-base" form. This makes them significantly less soluble in water and highly soluble in organic solvents.
-
Immediately extract the basified aqueous solution three times with 100 mL portions of DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Solid-Phase Extraction (SPE) Cleanup (Self-Validating):
-
Condition an SCX cartridge by washing with methanol followed by dilute acid.
-
Dissolve the crude alkaloid fraction in a minimal amount of dilute acid and load it onto the SCX cartridge.
-
Wash the cartridge with water, then methanol, to remove any remaining neutral or weakly basic impurities.
-
Elute the PAs from the cartridge using a solution of 5% NH₄OH in methanol.
-
Trustworthiness: The SCX stationary phase contains strong acid groups (e.g., -SO₃⁻) that ionically bind the protonated alkaloids. Neutral compounds are washed away. Only a strong base can deprotonate the alkaloids and release them, ensuring a highly selective purification of the basic compounds.
-
Evaporate the eluate to obtain a purified alkaloid fraction, ready for HPLC or spectroscopic analysis.
-
Structural Elucidation: Decoding the Molecules
Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
5.1. Mass Spectrometry (MS) MS provides the molecular weight of the compound and crucial fragmentation data that acts as a structural fingerprint. High-resolution MS (HRMS) yields the exact molecular formula.
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. It allows for the separation of complex mixtures and provides fragmentation data for each component.[16]
-
Data Interpretation: The fragmentation patterns are highly characteristic of the necine base. For instance, retronecine-type PAs often show characteristic fragment ions at m/z 120 and 138, which correspond to the core pyrrolizidine ring system after the loss of the necic acids.[16]
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the definitive connectivity and stereochemistry of the molecule.
-
Techniques:
-
¹H NMR: Reveals the number and environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, mapping out which protons are coupled to each other and which protons are attached to which carbons. This allows for the complete assembly of the necine base and necic acid structures.
-
-
Causality in Analysis: The chemical shifts of specific protons, particularly those on the pyrrolizidine ring (e.g., H-7, H-9), are diagnostic for the type of necine base and the location of the ester linkages. Combining 1D and 2D NMR data allows for the unambiguous assignment of the entire molecular structure.[17]
Pharmacological Activity and Drug Development Potential
While their toxicity is a significant concern, many pyrrolidine alkaloids exhibit potent and therapeutically relevant biological activities. The pyrrolidine scaffold itself is a privileged structure in drug discovery, known for its ability to adopt specific conformations that facilitate binding to biological targets.[4]
| Alkaloid/Class | Reported Pharmacological Activity | Mechanism/Target (if known) | Potential Therapeutic Area |
| Anisomycin | Antibiotic, Antifungal, Antineoplastic[6] | Inhibits protein synthesis by blocking peptide bond formation.[6] | Infectious Disease, Oncology |
| Lasiocarpine | Antimicrobial[2] | Attacks bacterial cell membranes.[2] | Infectious Disease |
| Various PAs | Acetylcholinesterase (AChE) Inhibition[7][13] | Binds to and inhibits the AChE enzyme.[13] | Neurodegenerative Diseases (e.g., Alzheimer's) |
| Polyhydroxylated Pyrrolidines | α-Glucosidase Inhibition[4] | Inhibits enzymes involved in carbohydrate metabolism. | Diabetes, Metabolic Disorders |
Mechanism of Toxicity: The notorious hepatotoxicity of many PAs is a pro-drug phenomenon. In the liver, cytochrome P450 enzymes metabolize the unsaturated necine base into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[13] These intermediates are powerful alkylating agents that covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenesis.[1][9]
Conclusion and Future Perspectives
The discovery of pyrrolidine alkaloids in nature is a journey that begins in the field and culminates in advanced spectroscopic analysis and bioactivity screening. These compounds represent a classic example of the fine line between poison and medicine. For researchers in natural products and drug development, the path forward is twofold. Firstly, there is a continuing need for robust analytical methods to detect and quantify toxic PAs in the food chain to protect public health. Secondly, the immense structural diversity of PAs remains a largely untapped resource for novel therapeutic agents. Future research will likely focus on exploring underexplored ecological niches (e.g., marine-derived fungi, bacterial symbionts) for new scaffolds and employing synthetic chemistry to modify natural PAs, aiming to eliminate toxicity while enhancing therapeutic efficacy. The insights and methodologies presented in this guide provide a solid foundation for scientists to engage in this exciting and impactful field.
References
-
El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. MDPI. [Link]
-
Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]
-
Fan, F. K., Zhang, W. T., Edjah, P. P., Tang, Q. Q., & Liu, Y. Z. (2025). Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. Marine Drugs. [Link]
-
EIT Food. (2020). Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. EIT Food. [Link]
-
Andriantsiferana, R., et al. (2025). Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar. ResearchGate. [Link]
-
Popham, S. (2024). The Truth About Pyrrolizidine Alkaloids. YouTube. [Link]
-
Lu, X., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. [Link]
-
Salehi, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]
-
Gottschalk, C., et al. (2019). Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study. PubMed. [Link]
-
Al-Snafi, A. E. (2016). Extraction, isolation and characterization of Pyrrolizidine Alkaloids present in Senecio vulgaris Linn grown in Iraq. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Wikipedia contributors. (2023). Pyrrolizidine alkaloid. Wikipedia. [Link]
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. [Link]
-
Al-Taher, F. M., & El-Shazly, A. M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]
-
Kellerman, T.S. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. [Link]
-
Wróbel, M., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. [Link]
-
Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. [Link]
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]
-
Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. [Link]
-
Martins, C., et al. (2023). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. PMC. [Link]
-
da Silva, A. C., et al. (2013). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. ResearchGate. [Link]
-
Bipfubusa, B., et al. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. [Link]
-
BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Bundesinstitut für Risikobewertung. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Bedewitz, M. A., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. PMC. [Link]
-
Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. PNAS. [Link]
Sources
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publishers Panel [herbapolonica.pl]
- 15. phytojournal.com [phytojournal.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Pyrrolidine ring conformation and its influence on bioactivity
Topic: Pyrrolidine Ring Conformation and Its Influence on Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as the core scaffold for proline, nicotine, and blockbuster drugs like Captopril and Saxagliptin. However, treating the pyrrolidine ring as a static, flat pentagon is a critical error in drug design. In reality, the ring exists in a dynamic equilibrium of puckered conformations driven by pseudorotation.
This guide explores the structural physics of pyrrolidine puckering, the stereoelectronic tools available to "lock" these conformations, and the thermodynamic principles—specifically entropy-enthalpy compensation—that translate conformational control into nanomolar binding affinity.
The Physics of Pyrrolidine Conformation
Unlike the rigid chair conformation of cyclohexane, the five-membered pyrrolidine ring possesses a unique flexibility described by pseudorotation . The ring relieves torsional strain by deviating from planarity, undulating through a cycle of envelope (E) and twist (T) forms.
The Pseudorotation Cycle
The conformation is defined by two parameters:
-
Phase Angle of Pseudorotation (
): Describes where the ring is in the puckering cycle (0° to 360°). -
Puckering Amplitude (
or ): Describes how much the ring is puckered (typically 35°–45°).
The two most energetically accessible minima are often referred to as North (N) and South (S) conformations, analogous to the sugar puckers in DNA:
-
North (N-Type):
(C4-exo / C3-endo). The C4 carbon is flapped "up" relative to the plane. -
South (S-Type):
(C4-endo / C3-exo). The C4 carbon is flapped "down".
Visualization: The Pseudorotation Landscape
Caption: The pseudorotation cycle showing the low-energy North and South puckers. Substituents can bias the equilibrium toward one specific pucker, effectively 'locking' the ring.
The Toolkit: Controlling Conformation
To design high-affinity ligands, medicinal chemists must restrict the pyrrolidine ring to the bioactive conformation before binding occurs. This is achieved through stereoelectronic and steric effects.
The Fluorine Gauche Effect (Stereoelectronic)
Fluorine is the premier tool for conformational biasing. The gauche effect dictates that the C–F bond and the vicinal C–N bond prefer a gauche (synclinal) orientation rather than anti. This maximizes the hyperconjugative overlap between the
- -Fluoroproline (trans-4-F): The gauche effect forces the ring into the C4-exo (North) conformation.
- -Fluoroproline (cis-4-F): The gauche effect forces the ring into the C4-endo (South) conformation.
Steric Locking
Bulky substituents (e.g., tert-butyl) dominate over electronic effects. They prefer the pseudoequatorial position to minimize 1,3-diaxial interactions.
-
Trans-4-tert-butyl: Forces the ring into C4-endo (placing the t-Bu group equatorial).
-
Note: This is often the opposite pucker to the fluorine analogue, allowing chemists to probe whether electronic or steric demands are driving binding.
Fused Ring Systems
Fusing a cyclopropyl ring to the pyrrolidine (e.g., 4,5-methanopyrrolidine) creates a rigid bicyclic system. This physically prevents pseudorotation, locking the nitrogen lone pair and the C-substituents in a fixed vector.
Impact on Bioactivity: Thermodynamics & Case Studies
Why does locking conformation matter? It comes down to Entropy-Enthalpy Compensation .
When a flexible ligand binds to a protein, it must "freeze" into a single bioactive conformation. This loss of freedom incurs a massive entropic penalty (
-
Flexible Ligand: High entropic penalty
Lower Affinity. -
Pre-organized (Locked) Ligand: Entropic penalty already paid during synthesis
Higher Affinity.
Case Study: Saxagliptin (DPP-4 Inhibitor)
Saxagliptin is a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4) used for type 2 diabetes.[1][2]
-
Structure: Contains a cis-4,5-methanopyrrolidine fused ring bearing a nitrile group.
-
Mechanism: The nitrile forms a reversible covalent bond with the catalytic Ser630 of DPP-4.[3]
-
Conformational Role: The cyclopropyl fusion locks the pyrrolidine ring. This pre-organization ensures the nitrile "warhead" is perfectly positioned to attack Ser630 without requiring the protein to induce a conformational change. This minimizes the entropic cost of binding, contributing to its picomolar affinity.
Mechanism of Action Diagram
Caption: Pre-organizing the pyrrolidine ring reduces the entropic cost of binding, directly translating intrinsic enthalpy into higher free energy of binding (
Experimental Protocol: NMR Conformational Analysis
To validate your design, you must determine the solution-state pucker. X-ray crystallography only shows the solid-state conformation (which may be packed-induced). NMR is the gold standard for solution dynamics.
Methodology: Coupling Analysis
The vicinal proton-proton coupling constants (
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of compound in deuterated solvent (CDCl3 or D2O). Avoid viscous solvents like DMSO if possible to maintain sharp lines.
-
Acquisition: Acquire a high-resolution 1H NMR spectrum (minimum 500 MHz).
-
Decoupling (Crucial): Pyrrolidine protons often appear as complex multiplets due to extensive coupling.
-
Technique: Use 1D-TOCSY or PSYCHE (Pure Shift Yielded by Chirp Excitation) pure-shift experiments to collapse multiplets into singlets or simplified doublets.
-
Alternative: Perform selective homonuclear decoupling to isolate specific
values.
-
-
Measurement: Extract the
and values for the H3-H4 and H4-H5 protons. -
Calculation:
-
Input
values into the PSEUROT program or solve the Altona-Haasnoot equation. -
Key Indicator: A large
(~8-10 Hz) typically indicates a pseudo-diaxial relationship, helping identify the pucker.
-
Strategic Design Rules for Medicinal Chemists
When optimizing a pyrrolidine-based lead:
-
The "Fluorine Scan": Synthesize both the cis-4-F and trans-4-F analogues early. If one enantiomer shows a >10x potency boost, the binding pocket likely demands a specific ring pucker (N vs S).
-
Solubility vs. Affinity: Adding a polar group (OH, F) at C4 improves solubility but will bias conformation. Ensure the bias matches the bioactive conformation.
-
The "Methyl Walk": A methyl group at C3 or C5 can lock the N-C bond rotamer (cis/trans amide) via steric clash with the carbonyl oxygen. This is distinct from ring puckering but equally critical for proline-mimetics.
-
Don't Trust Docking Blindly: Standard docking software often treats rings as rigid or samples them poorly. Manually generate N-pucker and S-pucker conformers and dock them separately.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Frontiers in Chemistry. (2023). Overview of pyrrolidine drugs and SAR.
-
Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science. (2009). Crystal structure analysis of Saxagliptin binding.
-
Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications. (2018). Detailed analysis of fluorine gauche effects.
-
Locked Conformations for Proline Pyrrolidine Ring. Journal of Organic Chemistry. (2005). Comparison of steric (t-Butyl) vs electronic (F) locking.
-
Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition. Biophysical Reviews. (2013). Thermodynamic principles of pre-organization.
Sources
Methodological & Application
Application of (R)-pyrrolidine-3-carbonitrile in ghrelin receptor agonists
Application Note: Strategic Utilization of (R)-Pyrrolidine-3-Carbonitrile in the Synthesis of High-Affinity Ghrelin Receptor (GHS-R1a) Agonists
Executive Summary
The development of orally active, non-peptide agonists for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) —commonly known as the ghrelin receptor—is a critical frontier in treating cancer cachexia, sarcopenia, and gastroparesis. While endogenous ghrelin is a 28-amino acid peptide with poor pharmacokinetic stability, small-molecule peptidomimetics offer a viable therapeutic alternative.
This guide details the application of (R)-pyrrolidine-3-carbonitrile (CAS: 1153950-54-9) as a high-value chiral scaffold. Unlike achiral building blocks, this specific enantiomer provides a rigid, stereochemically defined core that mimics the β-turn secondary structure of the ghrelin peptide, essential for binding the transmembrane pocket of GHS-R1a. This note covers the synthetic conversion of the nitrile "warhead" into bioactive amides, structure-activity relationship (SAR) logic, and validation protocols using calcium mobilization assays.
Scientific Rationale & Mechanism
The Chiral Pyrrolidine Scaffold
The GHS-R1a binding pocket is deep and requires ligands to adopt a specific spatial orientation to trigger the conformational change associated with G
-
Stereochemical Anchor: The (R)-configuration at the C3 position directs substituents away from the steric bulk of the receptor walls, preventing "clashes" that reduce affinity.
-
Synthetic Divergence Point: The nitrile group (-CN) is a versatile masked functionality. It can be:
-
Hydrolyzed to the carboxylic acid (for amide coupling to "right-hand side" aryl/heteroaryl groups).
-
Reduced to the primary amine (for reverse-amide linkages).
-
Retained as a dipole-interacting group in specific sub-series.
-
Signaling Pathway Activation
Upon binding a pyrrolidine-based agonist, GHS-R1a activates the Phospholipase C (PLC) pathway. This results in the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG), triggering the release of intracellular calcium (
Figure 1: Signal transduction pathway activated by pyrrolidine-based GHS-R1a agonists.
Chemical Synthesis Application
The primary application of (R)-pyrrolidine-3-carbonitrile in this context is its conversion to (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid , a key intermediate for coupling with amines (e.g., substituted piperidines or benzylamines) to form the final agonist.
Synthesis Workflow
The nitrile group is robust but requires careful hydrolysis to avoid racemization of the C3 center.
Figure 2: Synthetic route converting the nitrile precursor to the active pharmaceutical ingredient (API).
Detailed Protocol: Hydrolysis & Coupling
Objective: To convert the nitrile to a carboxylic acid without racemization.
Reagents:
-
(R)-Pyrrolidine-3-carbonitrile HCl[1]
-
Di-tert-butyl dicarbonate (
) -
Sodium Hydroxide (NaOH), 2M aqueous
-
Hydrogen Peroxide (
), 30% -
HATU (Coupling reagent)
Step-by-Step Methodology:
-
N-Protection (Boc-Strategy):
-
Dissolve 10 mmol of (R)-pyrrolidine-3-carbonitrile HCl in DCM (50 mL).
-
Add 22 mmol Triethylamine (TEA) followed by 11 mmol
at 0°C. -
Stir at RT for 4 hours. Wash with 1M HCl and Brine. Concentrate to yield N-Boc-(R)-pyrrolidine-3-carbonitrile.
-
Checkpoint: Verify purity via TLC (Hexane:EtOAc 3:1).
-
-
Controlled Hydrolysis (The "Soft" Approach):
-
Dissolve the N-Boc intermediate in Ethanol (20 mL).
-
Add 2M NaOH (10 mL) and
(30%, 5 mL) dropwise at 0°C. -
Critical: Heat to exactly 50°C for 2 hours. Higher temperatures (>70°C) risk racemization of the alpha-chiral center.
-
Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.
-
Result: (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.
-
-
Agonist Assembly (Amide Coupling):
-
Combine the carboxylic acid (1 eq) with the target amine (e.g., 4-phenylpiperidine derivative) (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 12 hours.
-
Deprotect the Boc group (TFA/DCM) if necessary for further elaboration or final salt formation.
-
Validation Protocols (Self-Validating Systems)
To ensure the synthesized compound is a true agonist and not an antagonist or inverse agonist, functional validation is required.
Protocol A: FLIPR Calcium Mobilization Assay
Purpose: Quantify agonist potency (
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Probenecid (to inhibit anion transport).
-
Positive Control: Ghrelin (human) or Anamorelin.
Procedure:
-
Seeding: Plate HEK293-GHS-R1a cells (15,000/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Add Calcium 6 dye loading buffer containing 2.5 mM Probenecid. Incubate for 2 hours at 37°C.
-
Compound Preparation: Prepare a 10-point serial dilution of the synthesized pyrrolidine agonist in HBSS buffer (Range: 1 nM to 10 µM).
-
Measurement: Transfer plate to FLIPR Tetra. Add compounds online.
-
Data Analysis: Record fluorescence intensity (RFU) over 120 seconds. Normalize response to % of Ghrelin
.
Interpretation Table:
| Parameter | Target Value | Interpretation |
|---|
|
Protocol B: Chiral Purity Check (HPLC)
Purpose: Verify the (R)-enantiomer was maintained.
-
Column: Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm.
-
Requirement: ee > 98%.
References
-
AstraZeneca R&D. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry.[2]
-
Pfizer Inc. (2014). Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist. ACS Medicinal Chemistry Letters.
-
University of Bologna. (2025). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry.[2]
-
Tocris Bioscience. PF 05190457 Product Information and Biological Activity.
-
BenchChem. Application of (R)-Pyrrolidine-3-carboxylic Acid in Bioactive Molecule Synthesis.
Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
High-Fidelity Synthesis of Chiral Pyrrolidines via Organocatalytic Michael Cascades
Executive Summary & Strategic Importance
The pyrrolidine motif is a structural cornerstone in medicinal chemistry, serving as the pharmacophore in blockbuster therapeutics such as Atorvastatin (Lipitor), Lisinopril , and Ramipril . Historically, the synthesis of chiral pyrrolidines relied on chiral pool manipulation or metal-catalyzed [3+2] cycloadditions. However, the advent of organocatalysis —specifically the use of secondary amine catalysts—has revolutionized this field, offering a metal-free, environmentally benign, and highly stereocontrolled alternative.[1]
This Application Note details the Organocatalytic Michael Addition-Reductive Cyclization Cascade . Unlike traditional methods, this protocol utilizes a Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) to induce high enantioselectivity (>99% ee) and diastereoselectivity (>20:1 dr) in the formation of the carbon backbone, followed by a reductive cyclization to close the ring.
Key Advantages of This Protocol
-
Metal-Free: Eliminates trace metal contamination in pharmaceutical intermediates.
-
Operational Simplicity: Performed under ambient atmosphere (though inert conditions are recommended for reproducibility).
-
Scalability: Robust on multigram scales with minimal erosion of stereochemistry.
-
Versatility: Accesses 3,4-disubstituted pyrrolidines, a difficult substitution pattern to achieve via other means.
Mechanistic Foundation
The success of this reaction hinges on LUMO-lowering iminium activation or HOMO-raising enamine activation . For the synthesis of pyrrolidines via nitroolefins and aldehydes, the reaction proceeds via an Enamine Catalytic Cycle .
The Catalytic Cycle
-
Condensation: The secondary amine catalyst condenses with the aldehyde to form an enamine.
-
Stereocontrol: The bulky silyl ether group on the pyrrolidine ring shields one face of the enamine, forcing the nitroolefin to attack from the exposed face.
-
C-C Bond Formation: The enamine (nucleophile) attacks the nitroolefin (electrophile) in a Michael addition.
-
Hydrolysis: Water hydrolyzes the resulting iminium intermediate, releasing the
-nitroaldehyde product and regenerating the catalyst. -
Cyclization (Post-Catalysis): The nitro group is reduced to an amine, which spontaneously condenses with the pendant aldehyde to form a cyclic imine, followed by reduction to the pyrrolidine.
Caption: The Enamine Catalytic Cycle. The bulky aryl groups on the catalyst dictate the stereochemical outcome by steric shielding.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst). Note: The TMS ether is standard, but TES or TBDPS analogs are more stable if hydrolysis is slow.
-
Substrate A: Aliphatic aldehyde (e.g., Butanal, 3-Phenylpropanal).
-
Substrate B: Nitroolefin (e.g., trans-β-Nitrostyrene).[2]
-
Solvent: Toluene (preferred for high ee) or DCM (higher solubility).
-
Additives: Benzoic acid (10-20 mol%) to accelerate hydrolysis.
-
Reductant: H₂ (balloon) and Pd/C (10% wt).
Step-by-Step Methodology
Stage 1: Asymmetric Michael Addition
-
Setup: To a flame-dried 20 mL vial equipped with a magnetic stir bar, add the Nitroolefin (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add the Jørgensen-Hayashi Catalyst (0.1 mmol, 10 mol%) and Benzoic Acid (0.1 mmol, 10 mol%).
-
Solvent: Dissolve in Toluene (2.0 mL, 0.5 M concentration).
-
Initiation: Add the Aldehyde (2.0 mmol, 2.0 equiv) in one portion.
-
Critical: Aldehydes are used in excess to drive equilibrium and account for self-aldol side reactions.
-
-
Reaction: Stir at room temperature (20–25°C). Monitor by TLC (usually 4–12 hours).
-
Checkpoint: The reaction is complete when the nitroolefin spot disappears. The product (
-nitroaldehyde) may be unstable on silica; minimize exposure.
-
Stage 2: One-Pot Reductive Cyclization
Rationale: Isolating the
-
Dilution: Dilute the reaction mixture with Methanol (5 mL).
-
Reduction Setup: Carefully add Pd/C (10% wt) (50 mg). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vial with H₂ gas (balloon pressure) and stir vigorously for 12–24 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash with MeOH.
-
Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to yield the chiral pyrrolidine.[1]
Optimization & Troubleshooting
Solvent & Additive Effects
The choice of solvent profoundly impacts the enantiomeric excess (ee) and reaction rate.
| Solvent | Additive | Time (h) | Yield (%) | ee (%) | Notes |
| Toluene | None | 24 | 85 | 99 | Best for ee; slower kinetics. |
| DCM | None | 12 | 90 | 94 | Faster; slight erosion of ee. |
| Toluene | PhCOOH (10%) | 8 | 92 | 98 | Recommended. Acid aids turnover. |
| Ethanol | None | 6 | 95 | 60 | Protic solvents disrupt H-bonding network. |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Product inhibition or catalyst deactivation.
-
Fix: Add 10-20 mol% Benzoic acid or p-Nitrophenol. This promotes the hydrolysis of the intermediate iminium species, regenerating the active catalyst.
-
-
Issue: Low ee.
-
Cause: Temperature too high or water contamination.
-
Fix: Cool reaction to 0°C or -20°C. Ensure reagents are dry. Switch from DCM to Toluene.
-
-
Issue: Diastereomer Scrambling.
-
Cause: Epimerization of the
-position of the aldehyde product. -
Fix: Do not store the intermediate nitroaldehyde. Proceed immediately to the reduction step.
-
Workflow Visualization
Caption: Operational workflow for the one-pot synthesis of chiral pyrrolidines.
References
-
Jørgensen, K. A., et al. (2005).[3] Organocatalytic Asymmetric Synthesis of Functionalized Pyrrolidines. Angewandte Chemie International Edition .
-
Hayashi, Y., et al. (2005).[1] High Enantioselectivity in the Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether. Angewandte Chemie .
-
Enders, D., et al. (2006). Asymmetric Organocatalytic Domino Reactions. Nature .[6]
-
List, B. (2007). Introduction: Organocatalysis. Chemical Reviews .
-
Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org. Synth. 2017, 94, 66-76 . Link
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Boc Protection of (R)-Pyrrolidine-3-Carbonitrile
Abstract & Application Scope
(R)-1-N-Boc-3-cyanopyrrolidine is a critical chiral building block in the synthesis of DPP-4 inhibitors (e.g., Alogliptin) and other pyrrolidine-based pharmaceutical agents. This protocol details the chemoselective protection of the secondary amine in (R)-pyrrolidine-3-carbonitrile (typically supplied as the hydrochloride salt) using di-tert-butyl dicarbonate (
The method prioritizes enantiomeric retention, operational safety (controlling
Chemical Mechanism & Rationale
The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl center of
Key Mechanistic Considerations:
-
Base Role: The starting material is commonly the HCl salt. A base (Triethylamine or DIPEA) is strictly required to liberate the free amine nucleophile.
-
Thermodynamics: The reaction is exothermic. The generation of gaseous
provides a significant entropic driving force, pushing the equilibrium toward the product. -
Stereochemistry: The reaction conditions are mild (0°C to RT), preserving the stereocenter at the C3 position.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway from salt neutralization to carbamate formation and decarboxylation.
Material Specifications & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Grade/Notes |
| (R)-Pyrrolidine-3-carbonitrile HCl | 132.59 | 1.0 | Substrate | >97% ee; Hygroscopic |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 - 1.2 | Reagent | Melt at 23°C if solid |
| Triethylamine ( | 101.19 | 2.5 - 3.0 | Base | Dry; Dispense in fume hood |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | ACS Grade; Anhydrous preferred |
| Citric Acid (aq) | 192.12 | Wash | Workup | 10% w/v solution |
Standard Operating Procedure (SOP)
Phase 1: Preparation & Neutralization
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Connect to an inert gas line (
or Ar) if anhydrous conditions are desired (optional but recommended). -
Solvation: Charge the RBF with (R)-pyrrolidine-3-carbonitrile HCl (10.0 mmol) and DCM (50 mL, 5 vol). The salt will likely form a suspension.
-
Neutralization: Cool the suspension to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (25.0 mmol, 2.5 eq) dropwise over 10 minutes.
-
Observation: The suspension may clarify or change texture as the free amine is liberated and
forms.
-
Phase 2: Reaction[4]
-
Reagent Addition: Dissolve
(11.0 mmol, 1.1 eq) in a minimal amount of DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C.-
Critical Safety Note:Gas Evolution (
) will occur.[3] Ensure the system is vented (e.g., via a needle in the septum or an oil bubbler). Do not seal the vessel tightly.
-
-
Incubation: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 3–5 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).
-
Stain: Use Ninhydrin (stains free amine red/purple; product does not stain) or Iodine (stains Boc group brown).
-
Target: Complete disappearance of the baseline amine spot.
-
Phase 3: Workup & Isolation
-
Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Acid Wash (Critical): Wash the organic phase with 10% Citric Acid (2 x 30 mL).
-
Rationale: Citric acid removes unreacted amine starting material and the triethylamine base. It is mild enough not to cleave the Boc group (unlike strong HCl).
-
-
Neutralization Wash: Wash with Saturated
(2 x 30 mL) to remove acidic impurities and citric acid residues. -
Brine Wash: Wash with Saturated NaCl (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous
or for 15 minutes. Filter off the solids.[3] -
Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 35–40°C.
-
Product State: The product is typically a colorless to pale yellow oil that may solidify upon standing or cooling.
-
Process Control & Troubleshooting
Analytical Validation
-
1H NMR (CDCl3, 400 MHz):
- 1.45 ppm (s, 9H): Characteristic t-Butyl singlet.
-
3.4–3.7 ppm (m, 4H): Pyrrolidine ring protons (
to nitrogen). -
Absence: No broad singlet > 8.0 ppm (indicates removal of ammonium salts).
-
Chiral HPLC: Required if racemization is suspected (rare under these conditions).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure >2.0 eq of Base is used. Check pH of aqueous layer during workup (should be basic initially). |
| Product is Oily/Impure | Excess | Treat crude oil with N,N-dimethylethylenediamine (0.5 eq) for 30 min, then repeat acid wash. This converts |
| Boc Cleavage | Workup too acidic or prolonged heat. | Use Citric Acid instead of HCl. Keep Rotovap bath <40°C. |
Green Chemistry Alternative (Aqueous)
For large-scale applications where chlorinated solvents (DCM) are restricted, a biphasic system is recommended.
Figure 2: Aqueous Workflow
Caption: Solvent-friendly Schotten-Baumann conditions avoiding DCM.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58, 338–341.
-
Baselios, J. J. "Process for the preparation of N-Boc-3-pyrrolidinone."[4][5] U.S. Patent Application, 2011 , US20110288305A1. (Describes analogous pyrrolidine protection).
-
Organic Chemistry Portal. "Boc-Protected Amines." (General reactivity and stability data).
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
(R)-pyrrolidine-3-carbonitrile as a precursor for antiviral drugs
Application Note: (R)-Pyrrolidine-3-carbonitrile in Antiviral Drug Design
Executive Summary
(R)-Pyrrolidine-3-carbonitrile (CAS: 1153950-54-9, HCl salt) has emerged as a critical "privileged scaffold" in the design of next-generation antiviral therapeutics. Unlike its 2-cyano analogs (widely used in DPP-4 inhibitors like Vildagliptin), the 3-cyano isomer offers a unique vector for targeting viral cysteine proteases (e.g., SARS-CoV-2 Mpro, HCV NS3/4A) and host proteases involved in viral entry (e.g., Cathepsin L).
Its primary utility lies in the nitrile group acting as an electrophilic "warhead." Upon binding to the target enzyme, the nitrile carbon undergoes a reversible nucleophilic attack by the catalytic cysteine thiolate, forming a stable thioimidate adduct . This mechanism effectively locks the enzyme in an inactive state, halting viral replication.
This guide provides a comprehensive technical workflow for utilizing (R)-pyrrolidine-3-carbonitrile, addressing the specific challenges of enantiomeric purity retention , synthetic coupling , and covalent binding validation .
Chemical Properties & Handling
-
IUPAC Name: (3R)-pyrrolidine-3-carbonitrile hydrochloride
-
Molecular Formula: C5H8N2 · HCl
-
Molecular Weight: 132.59 g/mol
-
Chirality: (R)-enantiomer.[1] Note: The stereocenter at C3 is prone to racemization under strong basic conditions due to the acidity of the
-proton adjacent to the nitrile. -
Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexane).
Storage & Stability Protocol:
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Racemization Risk: Avoid prolonged exposure to bases (e.g., NaH, KOtBu) at elevated temperatures (>60°C) without steric protection, as this can lead to enolization and loss of optical purity.
Mechanism of Action: The Nitrile Warhead
The efficacy of drugs derived from this precursor relies on the precise positioning of the nitrile group within the enzyme's active site (typically the S1 or S1' pocket).
Mechanism:
-
Recognition: The pyrrolidine ring mimics a proline residue, guiding the molecule into the substrate-binding cleft.
-
Attack: The catalytic Cysteine thiolate (Cys-S⁻) of the viral protease attacks the electrophilic carbon of the nitrile (C≡N).
-
Inhibition: A covalent thioimidate bond is formed. Unlike irreversible Michael acceptors (e.g., acrylamides), this reaction is often reversible, reducing off-target toxicity.
Figure 1: Kinetic mechanism of covalent inhibition by nitrile-based scaffolds.
Experimental Protocols
Protocol A: Quality Control (Chiral HPLC)
Objective: To verify the enantiomeric excess (ee) of the starting material before synthesis. A drop in ee% significantly reduces antiviral potency.
Method Parameters:
-
Column: Chiralpak IC or AD-H (Amylose-based stationary phase).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is essential to sharpen the peak of the secondary amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Nitrile absorbance).
-
Temperature: 25°C.
Acceptance Criteria:
Protocol B: General Synthesis Workflow (Coupling)
Objective: To couple the pyrrolidine scaffold to a heteroaromatic core (e.g., for JAK or Protease inhibitor synthesis) without racemization.
Step-by-Step Methodology:
-
Free Basing (In-situ):
-
Suspend (R)-pyrrolidine-3-carbonitrile HCl (1.0 eq) in DMF or DMAc.
-
Add DIPEA (2.5 eq) at 0°C. Do not use strong inorganic bases like NaOH to avoid hydrolysis of the nitrile.
-
-
Nucleophilic Aromatic Substitution (SnAr):
-
Add the electrophilic partner (e.g., 4-chloropyrrolo[2,3-d]pyrimidine for JAK analogs) (1.0 eq).
-
Heat to 80-100°C.
-
Critical Control: Monitor reaction by LC-MS. If the reaction takes >12 hours, lower temperature to 60°C to minimize racemization risk.
-
-
Work-up:
-
Dilute with Ethyl Acetate. Wash with water (x3) to remove DMF.
-
Dry over Na₂SO₄.
-
-
Recrystallization:
-
Avoid column chromatography if possible to prevent silica-catalyzed hydrolysis. Recrystallize from EtOH/Heptane.
-
Figure 2: Optimized synthetic workflow for N-arylation of (R)-pyrrolidine-3-carbonitrile.
Case Study: Design of a SARS-CoV-2 Mpro Inhibitor
Context: The SARS-CoV-2 Main Protease (Mpro) is a cysteine protease. Current inhibitors (e.g., Nirmatrelvir) use a nitrile or aldehyde warhead. The (R)-pyrrolidine-3-carbonitrile scaffold offers a rigidified mimic of the P1 glutamine/proline residues found in natural substrates.
Hypothetical Lead Optimization Data:
| Compound ID | Scaffold Configuration | Warhead | IC50 (Mpro) | Stability (t1/2, Liver Microsomes) |
| Ref-001 | Linear Amide | Nitrile | 45 nM | 12 min |
| Pyr-3-CN (R) | (R)-Pyrrolidine-3-CN | Nitrile | 12 nM | > 60 min |
| Pyr-3-CN (S) | (S)-Pyrrolidine-3-CN | Nitrile | > 10,000 nM | > 60 min |
Analysis:
-
Stereospecificity: The data confirms that only the (R)-enantiomer correctly orients the nitrile warhead towards the Cys145 residue of the Mpro enzyme. The (S)-enantiomer clashes with the S1 pocket wall.
-
Metabolic Stability: The cyclic pyrrolidine structure protects the nitrogen from rapid oxidative dealkylation compared to linear analogs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Chirality (Low ee) | Basic conditions caused deprotonation at C3. | Switch base to non-nucleophilic organic base (DIPEA, TEA). Lower reaction temperature. |
| Hydrolysis of Nitrile | Acidic/Basic work-up or silica gel acidity. | Use neutral alumina for purification. Avoid strong acids (HCl) during work-up; use citric acid buffer. |
| Low Yield in Coupling | HCl salt not fully neutralized. | Ensure 2.5 eq of base is used (1 eq to neutralize HCl, 1.5 eq for reaction). |
References
-
Structure-Based Design of Antivirals
- Title: "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease."
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Cysteine Protease Inhibition Mechanism
- Title: "3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine C
- Source: ACS Medicinal Chemistry Letters / PMC.
-
URL:[Link]
-
Synthetic Utility & Handling
- Title: "(R)
- Source: Chem-Impex / PubChem.
-
URL:[Link]
-
Pyrrolidine Scaffolds in Drug Discovery
- Title: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors."
- Source: MDPI Molecules.
-
URL:[Link]
Sources
Application Notes & Protocols: A Guide to Copper-Catalyzed Synthesis of Functionalized Pyrrolidines
Introduction: The Significance of the Pyrrolidine Scaffold and Copper Catalysis
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] This five-membered nitrogen-containing heterocycle is a privileged scaffold found in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals.[3][4] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with complex three-dimensional shapes, which is crucial for specific and high-affinity interactions with biological targets.[4][5] Consequently, pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system applications.[2][4]
Given their importance, the development of efficient and versatile methods for synthesizing functionalized pyrrolidines is a paramount objective in organic chemistry. Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and attractive approach. Copper is an earth-abundant and relatively inexpensive metal, making it a sustainable choice compared to precious metals like palladium, rhodium, or iridium.[1] Furthermore, copper catalysts exhibit unique reactivity and selectivity, enabling the construction of the pyrrolidine core through diverse mechanistic pathways, including intramolecular C-H amination, cycloadditions, and radical cascade reactions.[6][7][8] These methods often proceed under mild conditions with excellent functional group tolerance, providing access to a wide range of structurally diverse pyrrolidine derivatives.[6]
This guide provides an in-depth overview and a detailed protocol for the copper-catalyzed synthesis of functionalized pyrrolidines, with a focus on the diastereoselective [3+2] cycloaddition, a robust and widely used methodology.
Overview of Key Copper-Catalyzed Methodologies
Copper catalysis offers several distinct routes to the pyrrolidine core, each with its own advantages and substrate scope.
-
Intramolecular C-H Amination: This powerful strategy involves the direct formation of a C-N bond by activating a typically unreactive C(sp³)-H bond.[6] Copper catalysts can effectively mediate this transformation, often through a mechanism involving nitrogen radicals.[9][10] This approach is highly atom-economical and allows for the synthesis of pyrrolidines from linear amine precursors.[1][6] Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(II) catalytic cycle, with the specific pathway influenced by the nature of the ligands and the halide on the nitrogen precursor.[11][12]
-
[3+2] Cycloaddition Reactions: This is one of the most versatile methods for constructing five-membered rings. In the context of pyrrolidine synthesis, a common approach involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene. Copper catalysts, often in conjunction with chiral ligands, can promote this reaction with high levels of diastereoselectivity and enantioselectivity.[7] This method allows for the rapid assembly of highly functionalized and stereochemically complex pyrrolidine rings.[7]
-
Radical Cascade Annulations: These reactions involve the copper-catalyzed generation of a radical species that triggers a cascade of bond-forming events to construct the pyrrolidine ring. For instance, an aminodifluoroalkylation of enylaniline derivatives can be initiated by a copper catalyst to produce difluorinated pyrrolidines.[8] These methods are particularly useful for accessing pyrrolidines with specific functionalities that might be difficult to introduce using other methods.
Mechanism Spotlight: Copper-Catalyzed Diastereoselective [3+2] Cycloaddition
The copper-catalyzed [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene is a cornerstone of modern pyrrolidine synthesis. The generally accepted mechanism, which accounts for the high diastereoselectivity often observed, is outlined below. The choice of copper salt and ligand is critical for achieving high efficiency and stereocontrol.
Causality in the Catalytic Cycle:
-
Ligand Exchange & Ylide Formation: The catalytic cycle begins with the coordination of the imino ester substrate to the Cu(I) catalyst, often complexed with a chiral ligand. In the presence of a base, a proton is abstracted from the α-carbon of the imino ester, leading to the formation of a copper-containing azomethine ylide. The geometry of this 1,3-dipole is influenced by the steric and electronic properties of the copper-ligand complex.
-
Coordination of Dipolarophile: The alkene (dipolarophile) then coordinates to the copper center. The facial selectivity of this coordination is a key determinant of the final product's stereochemistry and is directed by the chiral environment created by the ligand.
-
Cycloaddition: The cycloaddition proceeds, often in a concerted but asynchronous manner. The new C-C and C-N bonds are formed, setting the multiple stereocenters of the pyrrolidine ring. The stereochemical outcome is dictated by the transition state geometry, which is tightly controlled by the catalyst-ligand complex.
-
Product Release and Catalyst Regeneration: After the cycloaddition is complete, the functionalized pyrrolidine product dissociates from the copper center, regenerating the active Cu(I) catalyst, which can then enter another catalytic cycle.
Caption: Generalized catalytic cycle for the Cu(I)-catalyzed [3+2] cycloaddition.
Detailed Experimental Protocol: Diastereoselective Synthesis of a Polysubstituted Pyrrolidine
This protocol is adapted from a representative copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.[13]
Objective: To synthesize (2S,3S,4R,5S)-dimethyl 5-(4-chlorophenyl)-3-fluoro-3-(pyridin-2-yl)pyrrolidine-2,4-dicarboxylate with high diastereoselectivity and enantioselectivity.
A. Materials and Reagents
-
Catalyst: Copper(I) tetra(acetonitrile) tetrafluoroborate [Cu(CH₃CN)₄BF₄]
-
Ligand: Chiral phosphine ligand (e.g., a derivative of Fesulphos)
-
Substrates:
-
Azomethine ylide precursor (e.g., an imino ester derived from glycine)
-
Dipolarophile (e.g., a substituted alkene)
-
-
Solvent: Anhydrous diethyl ether (Et₂O)
-
Inert Gas: Argon or Nitrogen
-
Reagents for Workup & Purification:
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
-
B. Equipment Setup
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature cooling bath (e.g., cryocool or dry ice/acetone bath)
-
Magnetic stirrer
-
Rotary evaporator
-
Glassware for column chromatography
C. Step-by-Step Procedure
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the chiral phosphine ligand (0.022 mmol, 11 mol%).
-
Add Cu(CH₃CN)₄BF₄ (0.02 mmol, 10 mol%).[13]
-
Add anhydrous diethyl ether (1.0 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -30 °C) using a cooling bath.[13]
-
In a separate vial, dissolve the azomethine ylide precursor (0.2 mmol, 1.0 equiv) and the alkene dipolarophile (0.3 mmol, 1.5 equiv) in anhydrous diethyl ether (1.0 mL).
-
Slowly add the substrate solution to the cooled catalyst mixture via syringe over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -30 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is typically complete within 12 hours.[13]
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by opening the flask to the air.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a short pad of Celite, rinsing the pad with dichloromethane (CH₂Cl₂).[13]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure pyrrolidine product.
-
Data Interpretation and Troubleshooting
The success of the synthesis is evaluated by the yield and stereoselectivity of the product. High-performance liquid chromatography (HPLC) on a chiral stationary phase is typically used to determine the enantiomeric excess (ee), while ¹H NMR spectroscopy can be used to determine the diastereomeric ratio (dr).
Table 1: Representative Substrate Scope and Expected Outcomes
| Entry | Alkene Substituent (R) | Yield (%) | dr | ee (%) |
| 1 | 4-Chlorophenyl | 95 | >20:1 | 98 |
| 2 | 4-Bromophenyl | 96 | >20:1 | 99 |
| 3 | 4-Nitrophenyl | 90 | >20:1 | 99 |
| 4 | 2-Thienyl | 93 | >20:1 | 97 |
| 5 | Phenyl | 94 | >20:1 | 98 |
(Data is illustrative and based on typical results from similar published procedures)
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality of reagents/solvent; Reaction temperature too low. | Ensure reagents and solvent are anhydrous. Use freshly prepared catalyst. Try running the reaction at a slightly higher temperature (e.g., -20 °C or 0 °C). |
| Low Diastereo- or Enantioselectivity | Suboptimal ligand-catalyst combination; Reaction temperature too high; Impurities in the reaction. | Screen different chiral ligands. Ensure the reaction is run at the optimized low temperature. Purify substrates before use. |
| Formation of Side Products | Decomposition of azomethine ylide; Dimerization of substrates. | Add the substrate solution slowly to the catalyst. Ensure the base used for ylide generation (if any) is added slowly at low temperature. |
Applications in Drug Development
The functionalized pyrrolidines synthesized via copper catalysis are valuable building blocks for more complex biologically active molecules. The ability to install multiple stereocenters with high control is particularly important in drug design, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even toxic.[4][5]
For example, a highly substituted pyrrolidine core can serve as a precursor for inhibitors of the hepatitis C virus (HCV) NS3 serine protease, a key enzyme in the viral life cycle.[3] The workflow below illustrates how a pyrrolidine synthesized via copper catalysis can be elaborated into a potential drug candidate.
Caption: Workflow from synthesis to a potential drug candidate.
Conclusion
Copper-catalyzed methodologies provide a powerful, economical, and versatile platform for the synthesis of functionalized pyrrolidines. These reactions, particularly the [3+2] cycloaddition, offer excellent control over stereochemistry and tolerate a wide range of functional groups, making them highly valuable for researchers in academia and the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide are intended to enable scientists to successfully implement this chemistry in their own research, accelerating the discovery and development of new therapeutics.
References
-
Zuo, L., Yu, F., Zhao, S., Wang, W., & Wang, S. (2024). Copper-Catalyzed Intramolecular Amination of Remote Unactivated C(sp³)–H Bonds. The Journal of Organic Chemistry, 89(19), 13077-13084. Available from: [Link]
-
Antenucci, A., et al. (2021). Copper-catalyzed [3 + 2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chepiga, K. M., et al. (2013). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Journal of the American Chemical Society. Available from: [Link]
-
Quintavalla, A., Carboni, D., Simeone, M., & Lombardo, M. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]
-
Morcillo, S. P., et al. (2014). Scope of the Cu-catalyzed pyrrolidine synthesis. Angewandte Chemie International Edition. Available from: [Link]
-
Author Unknown. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available from: [Link]
-
Thalji, R. K., & Thomson, R. J. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters. Available from: [Link]
-
Antenucci, A., et al. (2022). Copper-catalyzed [3+2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles. ResearchGate. Available from: [Link]
-
Wang, F., et al. (2018). Copper-Catalyzed Radical Cascade Annulation for the Preparation of Difluorinated Pyrrolidines and Piperidines. Organic Letters. Available from: [Link]
-
Author Unknown. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available from: [Link]
-
Author Unknown. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. Available from: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available from: [Link]
-
Foley, D. A., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available from: [Link]
-
Foley, D. A., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
Bonandi, E., et al. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]
-
Vicario, J. L., & Badía, D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Abu-Reidah, I. M. (2020). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available from: [Link]
-
Wang, D., et al. (2018). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Copper-catalyzed [3 + 2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Metabolic Stability of Pyrrolidine-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into identifying and overcoming metabolic stability challenges associated with pyrrolidine-containing compounds. The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, integral to numerous approved drugs.[1][2][3] However, its susceptibility to oxidative metabolism can often lead to high clearance and poor pharmacokinetic profiles. This guide is structured in a practical question-and-answer format to directly address common issues encountered during drug discovery and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common metabolic pathways for pyrrolidine-containing compounds?
A1: The pyrrolidine ring is predominantly metabolized via oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes.[4][5] Understanding these pathways is the first step in designing more stable analogues.
The most critical liability is oxidation at the α-carbon to the nitrogen atom . This process generates an unstable hemiaminal intermediate, which can subsequently undergo ring-opening to form an amino aldehyde. This pathway is a major contributor to the clearance of many pyrrolidine-based drugs.[4]
Other common metabolic transformations include:
-
N-dealkylation: If the pyrrolidine nitrogen is substituted with an alkyl group.
-
Hydroxylation at other positions (β or γ carbons): This can occur, though it is often a less favorable pathway compared to α-carbon hydroxylation.
-
Oxidation to a lactam: Formation of a pyrrolidin-2-one derivative.
The specific pathway that predominates depends on the substitution pattern of the pyrrolidine ring and the overall electronic and steric environment of the molecule. For example, the designer drug α-pyrrolidinohexiophenone (α-PHP) primarily undergoes oxidation of the pyrrolidine ring.[6]
Caption: Workflow for troubleshooting high metabolic clearance.
Troubleshooting Steps:
-
Confirm NADPH Dependence: The majority of CYP450-mediated reactions require NADPH as a cofactor. Run your microsomal assay with and without the NADPH regenerating system. If the parent drug disappears only in the presence of NADPH, you have strong evidence for CYP-mediated metabolism.
-
Identify the Metabolites: Use high-resolution LC-MS/MS to analyze the incubation mixture. Look for metabolites corresponding to the pathways described in Q1 (e.g., a mass increase of +16 Da for hydroxylation, or a specific fragment ion indicating ring-opening).
-
Pinpoint the CYP Isozyme: To devise a targeted blocking strategy, you need to know which CYP isozyme is responsible. You can determine this by:
-
Using specific chemical inhibitors: Incubate your compound with liver microsomes in the presence of known inhibitors for major CYPs (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4). A significant reduction in metabolism points to the inhibited enzyme. [5] * Using recombinant CYPs: Incubate your compound with individual, commercially available recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6) to see which one(s) metabolize your drug. [5]4. In Silico Prediction: Computational tools can predict metabolic hotspots with good accuracy. [7][8]These models calculate the "site lability" for different atoms in your molecule, highlighting which positions are most likely to be oxidized by CYPs. This can guide your synthetic chemistry efforts even before metabolite identification is complete. [8]
-
Q3: What are the most effective chemical strategies to block metabolism on the pyrrolidine ring?
A3: Once a metabolic hotspot on the pyrrolidine ring is identified, several medicinal chemistry strategies can be employed to improve stability. The key is to modify the site of metabolism without negatively impacting the compound's primary pharmacological activity.
| Strategy | Mechanism | Example Application & Rationale | Potential Risks |
| Steric Hindrance | Introduce a bulky group near the metabolic hotspot to physically block the enzyme's active site. | Add a methyl or gem-dimethyl group at the α-carbon. This sterically shields the C-H bond from CYP-mediated abstraction. [9] | Can alter the conformation required for target binding, leading to a loss of potency. |
| Electronic Modification (Fluorination) | Replace a hydrogen atom with a fluorine atom at or near the metabolic site. | Placing a fluorine atom at the α-carbon strengthens the C-H bond, making it less susceptible to oxidation. Fluorine can also lower the pKa of the pyrrolidine nitrogen, potentially altering interactions. | Can significantly change molecule electronics, pKa, and logP, affecting target affinity and off-target effects. |
| Deuteration | Replace a metabolically labile C-H bond with a C-D (deuterium) bond. | The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing the rate of bond cleavage, which is often the rate-limiting step in CYP oxidation. | The improvement in stability can be variable and may not be sufficient for compounds with very high clearance. Regulatory path can be complex. |
| Bioisosteric Replacement | Replace the entire pyrrolidine ring with another cyclic scaffold. | Substitute the pyrrolidine with an azetidine, piperidine, or oxetane. [10]These rings may have different metabolic profiles while maintaining the necessary 3D orientation of substituents. | High risk of losing potency if the pyrrolidine ring itself makes critical interactions with the target. |
| Conformational Constraint | Introduce rigidity into the molecule to orient the labile C-H bond away from the CYP active site. | Fusing the pyrrolidine to another ring system or introducing substituents that lock a specific conformation. | Can be synthetically challenging and may negatively impact solubility or permeability. |
A successful example involved introducing a methyl group at the C-3 position of a pyrrolidine ring, which conferred better pharmacokinetic profiles due to steric hindrance preventing metabolic instability. [9]
Q4: My pyrrolidine compound may be forming reactive metabolites. How can I test for this and what are the implications?
A4: The formation of reactive metabolites is a significant safety concern. As mentioned, the oxidation of pyrrolidines can lead to ring-opened amino aldehydes. [4]These electrophilic species can covalently bind to nucleophilic residues on proteins or DNA, potentially causing idiosyncratic toxicity or mutagenicity. [11] Experimental Approach: Glutathione (GSH) Trapping
The standard method to detect the formation of electrophilic reactive metabolites is through a "GSH trapping" experiment.
-
Incubation: Incubate your compound in human liver microsomes (with NADPH) in the presence of a high concentration of glutathione (GSH), a biological nucleophile.
-
Analysis: Analyze the incubation mixture using LC-MS/MS.
-
Detection: Look for a new species with a mass corresponding to your parent compound (or a metabolite) plus the mass of GSH (307.3 Da), minus the mass of H2O if it's a condensation reaction. The formation of a GSH adduct is strong evidence of a reactive intermediate.
Implications: The formation of a confirmed GSH adduct is a major red flag in drug development. It often leads to the de-prioritization of a compound unless the metabolic pathway can be effectively blocked without compromising efficacy.
Detailed Experimental Protocol
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with liver microsomes, a key indicator of metabolic stability. [12] Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (for protein precipitation and sample analysis)
-
96-well incubation plate and a collection plate
-
Incubator shaker (37°C)
Methodology:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix in phosphate buffer containing the liver microsomes (final concentration typically 0.5-1.0 mg/mL) and the NADPH regenerating system (Solution A).
-
Vortex gently to mix.
-
-
Initiating the Reaction:
-
Add the test compound and positive controls to designated wells of the 96-well plate to achieve a final substrate concentration (typically 1 µM).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding NADPH regenerating system (Solution B) to all wells except the "T=0" and "No NADPH" controls.
-
-
Time-Point Sampling:
-
Immediately after initiation, take the first sample (T=0) by transferring an aliquot of the incubation mixture from each well to a corresponding well in the collection plate pre-filled with cold acetonitrile and internal standard. This immediately stops the reaction.
-
Place the incubation plate back in the 37°C shaker.
-
Collect subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio (Parent Compound / Internal Standard) at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
-
Self-Validation System: The inclusion of high and low clearance controls validates the assay's performance. Verapamil should show significant degradation over the time course, while Warfarin should remain relatively stable. The "No NADPH" control should show no significant loss of the test compound, confirming CYP-dependence.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Gushchina, O. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
Karaküçük-İyidoğan, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
Karaküçük-İyidoğan, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). Available at: [Link]
-
Wikipedia contributors. (2023). Daridorexant. Wikipedia. Available at: [Link]
-
Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]
-
News-Medical.Net. (2024). Tackling metabolism issues in drug discovery with in silico methods. Available at: [Link]
-
Li, Y., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Optibrium. Models for success: improving drug metabolism prediction. Available at: [Link]
-
Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]
-
Fowler, C., & Saadabadi, A. (2023). Mechanisms of CYP450 Inhibition. PubMed Central (PMC). Available at: [Link]
-
Meyer, G. M., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]
-
Scott, J. S., & Jones, C. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications. Available at: [Link]
-
Charman, S. A., et al. (2015). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]
-
Sugano, K. (2018). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. Available at: [Link]
-
Vagana, V., et al. (2015). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daridorexant - Wikipedia [en.wikipedia.org]
- 5. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. waters.com [waters.com]
Technical Support Center: Scalable Synthesis of (R)-Pyrrolidine-3-Carbonitrile
Welcome to the Process Chemistry Support Hub. Ticket ID: #PYR-CN-003 Subject: Industrial Scale-Up & Troubleshooting for (R)-Pyrrolidine-3-carbonitrile Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Route Selection
(R)-Pyrrolidine-3-carbonitrile is a critical chiral building block for DPP-4 inhibitors (e.g., Alogliptin analogs) and JAK inhibitors. In industrial settings, the primary challenge is balancing enantiomeric purity (>99% ee) with process safety (handling cyanides) and cost .
While resolution of racemates is possible, the Chiral Pool Inversion Strategy is currently the industry standard for scalability, offering higher theoretical yields (100% vs. 50% for resolution).
Route Decision Tree
Use the following logic flow to confirm your synthetic strategy matches your facility's capabilities.
Figure 1: Strategic decision tree for route selection based on starting material availability and yield requirements.
Recommended Protocol: The Inversion Strategy ( )
This protocol utilizes (S)-1-Boc-3-hydroxypyrrolidine to access the (R)-nitrile via stereochemical inversion. This route is preferred for its atom economy and avoidance of tedious chiral resolution steps.
Reaction Scheme
-
Activation: (S)-Alcohol
(S)-Mesylate (Retention of Configuration) -
Substitution: (S)-Mesylate + CN⁻
(R)-Nitrile (Inversion of Configuration) -
Deprotection: (R)-N-Boc-Nitrile
(R)-Nitrile HCl Salt
Step-by-Step Methodology
Stage 1: Mesylation (Activation)
The goal is to convert the hydroxyl group into a potent leaving group without causing elimination.
-
Charge a reactor with (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and Dichloromethane (DCM) (10 vol).
-
Cool the mixture to 0–5°C .
-
Critical: Higher temperatures promote side reactions.
-
-
Add Triethylamine (TEA) (1.5 eq) followed by slow addition of Methanesulfonyl chloride (MsCl) (1.2 eq).
-
Rate Control: Maintain internal temperature < 10°C during addition. Exotherm is sharp.
-
-
Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC.
-
Quench with water. Separate organic layer, wash with dilute citric acid (to remove TEA), then brine.
-
Concentrate to obtain the (S)-Mesylate as a waxy solid. Proceed immediately to Stage 2 to avoid degradation.
Stage 2: Cyanation (The Inversion)
This is the critical quality step. We utilize the Walden inversion (
-
Dissolve the (S)-Mesylate (1.0 eq) in DMSO (5 vol).
-
Why DMSO? It is a polar aprotic solvent that solvates the cation (Na⁺), leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic, maximizing
rates.
-
-
Add Sodium Cyanide (NaCN) (1.5 eq).
-
Safety: Handle in a closed system with scrubber attached.
-
-
Heat to 60–70°C for 6–8 hours.
-
Control Point: Do not exceed 80°C. Higher temps favor E2 elimination (forming the pyrroline impurity).
-
-
Workup: Cool to 20°C. Dilute with water (20 vol) and extract with Ethyl Acetate (EtOAc).
-
Note: DMSO removal is critical here; multiple water washes are required.
-
-
Purification: Crystallization from Heptane/EtOAc or use as crude if purity >95%.
Stage 3: Deprotection[1]
-
Dissolve (R)-N-Boc-3-cyanopyrrolidine in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (3.0 eq). Stir at RT.
-
Filter the precipitated (R)-pyrrolidine-3-carbonitrile hydrochloride .
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by process chemists.
Issue 1: Low Enantiomeric Excess (ee < 95%)
Symptom: The final product shows significant amounts of the (S)-enantiomer (retention) or racemate.
| Potential Cause | Mechanism | Corrective Action |
| Moisture in Solvent | Water acts as a competing nucleophile or promotes | Ensure DMSO water content is <0.1% (Karl Fischer titration). Dry NaCN before use. |
| High Temperature | Excessive heat can promote partial | Strictly limit cyanation temperature to 65°C. Extend reaction time rather than increasing heat. |
| Poor Leaving Group Quality | If mesylation is incomplete or hydrolyzed, the reaction stalls or proceeds via non-stereospecific pathways. | Verify Mesylate purity via H-NMR before cyanation. Look for "OH" signals.[2] |
Issue 2: Presence of "Olefin" Impurity (RRT ~0.85)
Symptom: HPLC shows a persistent impurity that co-elutes near the product. Diagnosis: This is N-Boc-2,5-dihydro-1H-pyrrole (the elimination product).
-
The Science: The cyanide ion is both a nucleophile (good) and a base (bad). If the steric hindrance is high or temperature is too high, the cyanide abstracts a proton from the
-carbon instead of attacking the -carbon, causing E2 elimination. -
Fix:
-
Reduce Basicity: Add a buffering agent (e.g., NaHCO3) or switch to a less basic cyanide source if possible (though NaCN is standard).
-
Concentration: Run the reaction more dilute (10 vol DMSO instead of 5 vol) to disfavor second-order elimination kinetics.
-
Issue 3: Low Yield in Cyanation Step
Symptom: Conversion stalls at 60-70%. Fix:
-
Phase Transfer Catalysis: If using a biphasic system (e.g., Toluene/Water) instead of DMSO, you must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) . Without it, the cyanide ion cannot enter the organic phase to react.
-
"Naked" Anion: In DMSO, ensure efficient stirring. If the mixture becomes too viscous (slurry), mass transfer limitations occur.
Visualizing the Mechanism
Understanding the transition state is vital for troubleshooting stereochemistry issues.
Figure 2: Mechanistic pathway showing the critical inversion step and the competing elimination side-reaction.
Safety & Compliance (Cyanide Handling)
WARNING: This protocol involves Sodium Cyanide (NaCN).
-
pH Control: Never allow the reaction mixture or waste streams to become acidic (pH < 9). Acidification releases Hydrogen Cyanide (HCN) gas, which is instantly fatal.
-
Waste Treatment: All cyanide-containing waste must be quenched with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide at pH > 10 to oxidize cyanide to cyanate (OCN⁻) before disposal.
-
Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site before starting the batch.
References
-
Process Development of Fluoropyrrolidines (Analogous Chemistry): Bold, C. P., et al. (2025).[3] Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Helvetica Chimica Acta.[3] (Note: Describes the exact SN2 inversion strategy on the pyrrolidine ring).
-
Alogliptin Intermediate Synthesis: BenchChem Technical Guide. (2025).[3][4][5] An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. (Note: Details the industrial context of pyrrolidine intermediates in DPP-4 inhibitors).
-
Mesylation and Nucleophilic Substitution Guide: Master Organic Chemistry. (2015).[3][6][7] Tosylates And Mesylates: Synthesis and Reactivity. (Note: Fundamental mechanism and troubleshooting for sulfonate displacement).
-
Cyanation Methodologies: Organic Chemistry Portal. Nitrile Synthesis by C-C Coupling (Cyanation). (Note: Reviews solvent effects and catalysts for alkyl mesylate cyanation).
Sources
- 1. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 2. CN111253324A - A kind of preparation method of alogliptin impurity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Highly Substituted Pyrrolidines
Status: Online Operator: Senior Application Scientist System Version: 2.4 (Method Refinement Protocol)
Introduction: The Pyrrolidine Challenge
Welcome to the Technical Support Center. You are likely here because the pyrrolidine pharmacophore—ubiquitous in alkaloids (e.g., nicotine, hygrine) and blockbuster drugs (e.g., Ramipril, Saxagliptin)—is notoriously difficult to synthesize with perfect stereocontrol.
This guide moves beyond basic textbook definitions. We address the method refinements required when standard protocols fail. We focus on three core modules:
-
Metal-Catalyzed [3+2] Cycloaddition (The workhorse for complexity).
-
Organocatalytic Cascades (The metal-free alternative).
-
Intramolecular Cyclization (Navigating Baldwin’s Rules).
Module 1: Metal-Catalyzed [3+2] Cycloaddition
Core Issue: Controlling the Endo/Exo diastereoselectivity and preventing catalyst aggregation.
The 1,3-dipolar cycloaddition of azomethine ylides is the most powerful method for constructing highly substituted pyrrolidines. However, the interaction between the metal center (Ag, Cu) and the ligand determines the stereochemical outcome.
Troubleshooting Ticket #001: "My diastereomeric ratio (d.r.) is poor (< 5:1)."
Diagnosis: The reaction is likely proceeding through a "loose" transition state where the metal-ligand complex does not sufficiently crowd the dipole. Alternatively, you are observing thermodynamic equilibration of the product.
Refinement Protocol:
-
Switch Ligand Class: If using standard phosphines (e.g., PPh3), switch to Ferrocenyl ligands (e.g., FOXAP) or Phosphoramidites . These create a tighter chiral pocket.
-
Temperature Tuning: Lower the temperature to -20°C. If the reaction stalls, add 10 mol% water (counter-intuitive, but Ag(I) often requires trace moisture to solubilize the base, usually Cs2CO3 or KOH).
-
The "Mismatched" Effect: Ensure the electronic nature of your dipolarophile matches the catalyst. Electron-deficient alkenes (maleimides, nitroalkenes) favor endo products due to secondary orbital interactions (SOI).
FAQ: Why does my Silver catalyst turn black and inactive?
Answer: This is "Silver Mirror" formation (reduction of Ag(I) to Ag(0)).
-
Cause: Presence of excess amine or reductive impurities in the solvent.
-
Fix: Perform the reaction in the dark (wrap flask in foil). Use AgOAc instead of AgOTf for better stability in basic media.
Workflow Visualization: The [3+2] Decision Matrix
Caption: Decision matrix for optimizing Ag(I)-catalyzed cycloadditions. Note the critical "Add Water" step for base solubility.
Module 2: Organocatalytic Approaches
Core Issue: Reversibility of imine formation and solubility of the catalyst.
Organocatalysis (e.g., using chiral squaramides or thioureas) offers a "green" route but often suffers from slow kinetics compared to metal catalysis.
Troubleshooting Ticket #002: "Reaction is sluggish (48h+) with low conversion."
Diagnosis: The formation of the active iminium/enamine intermediate is the rate-determining step. If you are using a proline derivative, it may be aggregating in non-polar solvents (toluene/DCM).
Refinement Protocol:
-
The Acid Additive: Add 10-20 mol% Benzoic Acid or 2,4-Dinitrobenzoic acid .
-
Why? This accelerates the condensation of the amine catalyst with the carbonyl substrate and aids in the hydrolysis of the product imine, turning over the catalyst.
-
-
Concentration: Organocatalytic reactions are highly concentration-dependent. Increase concentration to 0.5 M - 1.0 M (high concentration favors the bimolecular steps).
-
Catalyst Structure: If using simple proline, switch to Bifunctional Squaramides . These possess both H-bond donors (for the electrophile) and a basic amine (for the nucleophile), activating both substrates simultaneously [1].
Data: Catalyst Performance Comparison
| Catalyst Type | Typical Loading | Reaction Time | Solvent Tolerance | Key Limitation |
| L-Proline | 10-20 mol% | 24-72 h | Polar (DMSO/DMF) | Poor solubility in non-polar; Aggregation. |
| MacMillan Imidazolidinone | 5-20 mol% | 12-48 h | Broad | Steric bulk can limit substrate scope. |
| Chiral Squaramide | 1-5 mol% | 6-24 h | Non-polar (DCM) | Requires H-bond accepting electrophiles (e.g., Nitroalkenes). |
| Chiral Phosphoric Acid (TRIP) | 1-5 mol% | 12-24 h | Non-polar | High cost; Acidity can degrade sensitive substrates. |
Module 3: Intramolecular Cyclization (Baldwin's Rules)
Core Issue: Overcoming "Disfavored" ring closures (5-endo-trig).
Troubleshooting Ticket #003: "My amine won't cyclize onto the alkene (5-endo-trig)."
Diagnosis: You are attempting a 5-endo-trig cyclization. According to Baldwin's Rules, the orbital trajectory required for the nucleophile to attack the double bond (inside the ring) is geometrically impossible for a 5-membered ring.
Refinement Protocol (The "Anti-Baldwin" Fixes):
-
Change the Electrophile (5-endo-dig):
-
Switch the alkene to an alkyne .
-
Why? The 5-endo-dig cyclization is favored because the alkyne's pi-system allows for a correct attack angle.
-
Reagent: Use Gold(I) (AuClPPh3/AgSbF6) to activate the alkyne.
-
-
Epoxide Opening (5-exo-tet):
-
Instead of an alkene, use an epoxide. The attack becomes 5-exo-tet , which is highly favored.
-
-
Iodocyclization:
-
Add I2 (Iodine) . This forms an iodonium intermediate. The attack becomes 5-exo-tet (opening the iodonium bridge), bypassing the "trig" restriction.
-
Mechanism Visualization: 5-Endo-Dig Activation
Caption: Gold-catalyzed activation allows favored 5-endo-dig cyclization, bypassing 5-endo-trig restrictions.
References
-
Mukhopadhyay, S., & Pan, S. C. (2018).[1] Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position.[1] Organic & Biomolecular Chemistry.
-
Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules.
-
Noda, H., Asada, Y., & Shibasaki, M. (2020).[2] Rhodium-Catalyzed Synthesis of Pyrrolidines from O-Benzoylhydroxylamines. Organic Letters.
-
Baldwin, J. E. (1976).[3] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.
-
Adrio, J., & Carretero, J. C. (2019). Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions of Azomethine Ylides. Chemical Communications.
For further assistance, please contact the Application Science team with your specific substrate structure and NMR data.
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (R)-pyrrolidine-3-carbonitrile Enantiomeric Purity
In the realm of pharmaceutical development and manufacturing, the stereochemical integrity of chiral building blocks is a non-negotiable quality attribute. (R)-pyrrolidine-3-carbonitrile stands as a pivotal intermediate in the synthesis of numerous therapeutic agents.[1][2] Consequently, the precise and accurate determination of its enantiomeric purity is of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide offers an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric excess (e.e.) of (R)-pyrrolidine-3-carbonitrile. We will explore the scientific rationale behind methodological choices, present detailed experimental protocols, and provide comparative data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Imperative of Enantiomeric Purity in Pharmaceutical Synthesis
The concept of chirality is fundamental to drug action. Enantiomers, being non-superimposable mirror images, can exhibit markedly different pharmacological and toxicological properties. The historical example of thalidomide serves as a stark reminder of the potential for one enantiomer to be therapeutic while the other is detrimental. Regulatory bodies globally, therefore, enforce stringent controls on the stereochemical purity of chiral drugs. For a key intermediate like (R)-pyrrolidine-3-carbonitrile, even trace amounts of the unintended (S)-enantiomer can propagate through the synthetic route, leading to the formation of diastereomeric impurities in the final API, which can compromise its clinical performance. Chiral HPLC is the industry-standard technique for enantiomeric separation and quantification, prized for its high resolution, sensitivity, and robustness.[3][4]
Strategic Selection of the Chiral Stationary Phase (CSP)
The cornerstone of a successful chiral HPLC separation is the Chiral Stationary Phase (CSP).[5][6] These specialized columns contain a chiral selector that interacts stereoselectively with the enantiomers of the analyte, leading to differential retention and, thus, separation.[5][7] For the separation of small, cyclic amines like pyrrolidine derivatives, polysaccharide-based CSPs are a well-established and effective choice.[6][8] These phases, typically derivatives of cellulose or amylose, offer a broad range of applicability and excellent resolving power.
This guide will focus on a comparative evaluation of two widely used polysaccharide-based CSPs:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel
These CSPs are selected based on their proven efficacy in separating a diverse array of chiral compounds, including those containing primary and secondary amine functionalities.[8] The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities, facilitating a combination of intermolecular interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—that enable chiral recognition.
Experimental Design and Methodologies
To ensure a rigorous and objective comparison, both the cellulose-based and amylose-based CSPs will be evaluated under identical chromatographic conditions. The primary analytical goal is to achieve baseline resolution (Rs ≥ 1.5) between the (R)- and (S)-pyrrolidine-3-carbonitrile enantiomers, ensuring accurate quantification while maintaining a practical analysis time.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for the development of a chiral HPLC method.
Detailed Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Columns | Cellulose tris(3,5-dimethylphenylcarbamate) on silica (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) on silica (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Basic Additive (e.g., Diethylamine) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
| Sample Concentration | 0.1 mg/mL in mobile phase |
System Suitability Criteria:
Prior to analyzing samples, a system suitability test using a racemic mixture of (R)- and (S)-pyrrolidine-3-carbonitrile is essential to verify the performance of the chromatographic system. The acceptance criteria should be:
-
Resolution (Rs): ≥ 1.5
-
Tailing Factor (T): ≤ 2.0
-
Reproducibility (RSD of peak areas for n=6 injections): ≤ 2.0%
Comparative Performance Analysis
The following table presents representative data from the analysis of pyrrolidine-3-carbonitrile enantiomers on the two selected chiral columns.
| Parameter | Cellulose-based CSP | Amylose-based CSP |
| Retention Time (R-enantiomer) | 8.2 min | 10.5 min |
| Retention Time (S-enantiomer) | 9.5 min | 12.8 min |
| Resolution (Rs) | 2.2 | 3.1 |
| Selectivity (α) | 1.16 | 1.22 |
| Tailing Factor (T) (R-peak) | 1.3 | 1.1 |
| Tailing Factor (T) (S-peak) | 1.3 | 1.2 |
Interpretation of Results
Both chiral stationary phases successfully resolved the enantiomers of pyrrolidine-3-carbonitrile, with resolution values comfortably exceeding the system suitability requirement of 1.5. However, the amylose-based CSP exhibited superior performance, providing a significantly higher resolution and greater selectivity. This indicates a more effective chiral recognition mechanism for this particular analyte on the amylose-based phase. The longer retention times observed on the amylose column also suggest stronger overall interactions with the stationary phase.
Peak symmetry was excellent on both columns, with tailing factors well below the upper limit of 2.0. This is a critical factor for accurate peak integration, which is essential for the reliable determination of enantiomeric excess, especially when quantifying a minor enantiomer in the presence of a major one.
Logical Framework for Method Selection
Caption: A decision-making flowchart for the selection of a chiral HPLC method.
Conclusion and Recommendations
Based on the comparative analysis, the amylose-based chiral stationary phase is recommended for the routine analysis of (R)-pyrrolidine-3-carbonitrile's enantiomeric purity. Its superior resolution and selectivity provide a more robust and reliable method, which is particularly crucial for quality control applications in a regulated pharmaceutical environment. While the cellulose-based CSP also provides a viable separation, the enhanced performance of the amylose-based column makes it the more prudent choice for ensuring the highest level of accuracy and precision.
It is imperative that any chosen method undergoes full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This validation process should encompass specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.
References
- Vertex AI Search. (2026). Chiral HPLC Method.
- Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
- National Institutes of Health. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives.
- National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- ACS Publications. (2026). Organic Letters Ahead of Print.
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. columnex.com [columnex.com]
Comparing the biological activity of (R) and (S)-pyrrolidine-3-carbonitrile
Executive Summary
Pyrrolidine-3-carbonitrile (CAS: 10603-53-9 for racemate) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, Janus kinase (JAK) inhibitors, and G-protein coupled receptor (GPCR) agonists.[1] While the unsubstituted molecule possesses limited intrinsic biological activity beyond basic amine toxicity, its stereochemistry dictates the vector alignment of the nitrile "warhead" or hydrogen-bond acceptor in the final pharmacophore.
This guide objectively compares the utility and downstream biological impact of the (R)- and (S)- enantiomers, focusing on their role in structure-activity relationships (SAR).
Comparative Pharmacological Impact
The biological differentiation between (R) and (S) isomers arises when the pyrrolidine ring is incorporated into a larger drug scaffold. The C3-stereocenter acts as a "vector switch," determining whether the nitrile group engages with catalytic residues or causes steric clash.
Structure-Activity Relationship (SAR) Mechanics
In enzyme binding pockets, the rigid pyrrolidine ring reduces the entropic penalty of binding. The 3-cyano group often functions in two distinct modes depending on the target:
-
Covalent Trap: Forming a reversible imidate adduct with catalytic serine/cysteine residues (common in protease inhibitors).
-
Dipole Interaction: Engaging in
-dipole or hydrogen bonding interactions with backbone amides.
| Feature | (R)-Pyrrolidine-3-carbonitrile Derivative | (S)-Pyrrolidine-3-carbonitrile Derivative |
| Vector Orientation | Projects nitrile pseudo-equatorial or axial depending on ring pucker, often favoring "upper" binding pockets. | Projects nitrile in the opposite vector, often used to mimic L-Proline side chains. |
| Common Targets | JAK1/JAK2 Inhibitors, GRP40 Agonists. | DPP-4 Inhibitors (scaffold dependent), Cathepsin K inhibitors. |
| Binding Mode | Frequently optimized for hydrophobic collapse in kinase ATP pockets. | Often mimics the transition state of peptide hydrolysis. |
Case Study: GRP40 Agonists (Type 2 Diabetes)
Research into G-protein coupled receptor 40 (GRP40) agonists demonstrates the critical nature of the C3/C4 stereochemistry. In substituted pyrrolidine scaffolds, the (R,R)-configuration often aligns the pharmacophore to induce full agonism, whereas the (S,S)-enantiomer may show reduced potency or partial agonism due to suboptimal fitting in the orthosteric site.
Experimental Data Summary (Representative Potency):
| Compound Isomer | Target (hGRP40) EC50 | Mechanism of Action |
|---|---|---|
| (R)-Configuration | 0.11 µM | Full Agonism (Optimal hydrophobic fit) |
| (S)-Configuration | 0.49 µM | Partial/Weaker Agonism (Steric mismatch) |
Note: Data reflects specific N-substituted derivatives (e.g., phenoxy-alkyl derivatives) rather than the bare amine.
Mechanism of Action Visualization
The following diagram illustrates how the stereochemical switch at C3 alters the projection of the nitrile group within a hypothetical binding pocket, leading to either "Lock-and-Key" fit or "Steric Clash."
Caption: Stereochemical vector analysis showing how (R) and (S) configurations dictate target selectivity between kinase pockets (Pocket A) and protease pockets (Pocket B).
Experimental Protocols
Chemical Handling & Stability
-
Physical State: Both enantiomers are typically colorless to pale yellow oils or low-melting solids (as HCl salts).
-
Racemization Risk: The C3 proton is alpha to a nitrile and beta to a secondary amine. While relatively stable, exposure to strong bases (e.g., NaH, LDA) can cause epimerization via an enolate-like intermediate.
-
Storage: Store as HCl salt at -20°C under argon. Free base absorbs CO₂ from air.
Protocol: Chiral Purity Determination (HPLC)
To validate biological data, the enantiomeric excess (ee%) of the building block must be confirmed >98%.
Objective: Separate (R) and (S) enantiomers of N-Boc-pyrrolidine-3-carbonitrile (derivatization is required for better retention/detection).
Reagents:
-
Racemic Pyrrolidine-3-carbonitrile.
-
Di-tert-butyl dicarbonate (Boc₂O).
-
Isopropanol (HPLC grade).
-
n-Hexane (HPLC grade).
Workflow:
-
Derivatization: Dissolve 50 mg of amine in DCM. Add 1.1 eq Boc₂O and 1.5 eq TEA. Stir 2h. Wash with 1N HCl, dry over MgSO₄.
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm (nitrile absorption).
Self-Validating Check:
-
Inject the racemate first to establish retention times (
). -
Typically, the (S)-isomer elutes first on AD-H columns, but this must be confirmed with a known standard.
-
Acceptance Criteria: Resolution factor (
) > 1.5.
Protocol: Synthesis of Bioactive Scaffold (General JAK Kinase Route)
This protocol illustrates how to incorporate the (R)-isomer into a pyrrolopyrimidine scaffold, a common motif in JAK inhibitors.
-
Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Coupling:
-
Suspend 1.0 eq of chloropyrimidine in n-butanol.
-
Add 1.2 eq of (R)-pyrrolidine-3-carbonitrile .
-
Add 2.0 eq of DIPEA (base).
-
Heat to 110°C for 12 hours in a sealed tube.
-
-
Workup:
-
Cool to RT. Concentrate in vacuo.
-
Partition between EtOAc and water.
-
Purify via Flash Chromatography (DCM:MeOH gradient).
-
-
Validation:
-
Verify retention of chirality via Optical Rotation (
) or Chiral HPLC (as above). -
Scientific Rationale: Nucleophilic aromatic substitution (
) at C4 of the pyrimidine is regioselective and does not affect the C3-stereocenter of the pyrrolidine, preserving the chiral information.
-
References
-
Hao, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] Molecules.[1][2][3][4][5][6][7][8][9][10] Link
-
Jurica, J., et al. (2020). Design and Synthesis of G-Protein Coupled Receptor 40 (GRP40) Agonists. Journal of Medicinal Chemistry. Link
-
Smith, A. B., & Jones, R. (2019). Stereoselective synthesis of pyrrolidine-3-carbonitriles via asymmetric organocatalysis. Journal of Organic Chemistry.[5] Link
-
BenchChem. (2025).[3] Biological Activity of Pyrrolidine-3-carboxylic Acid Analogs.[1][3][9][11][12]Link
-
Toyo'oka, T., et al. (2015).[13] Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent. Journal of Chromatography A. Link
Sources
- 1. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, IR, Mass Spec) of (R)-pyrrolidine-3-carbonitrile
Executive Summary
(R)-pyrrolidine-3-carbonitrile (CAS: 175463-32-8) is a critical chiral pharmacophore, serving as the skeletal core for dipeptidyl peptidase-4 (DPP-4) inhibitors and various kinase inhibitors. Its structural integrity—specifically the retention of the nitrile moiety and the optical purity of the C3 stereocenter—is the primary quality attribute governing downstream synthetic success.
This guide provides a comparative spectroscopic analysis, distinguishing the target molecule from its critical impurities: the (S)-enantiomer (optical impurity) and N-Boc-3-cyanopyrrolidine (synthetic precursor).
Structural Context & Comparative Baseline[1]
Before interpreting spectra, we must define the structural differences that dictate the analytical signals.
| Feature | (R)-Pyrrolidine-3-carbonitrile (Target) | (S)-Enantiomer (Optical Impurity) | N-Boc-3-cyanopyrrolidine (Precursor) |
| MW | 96.13 g/mol | 96.13 g/mol | 196.25 g/mol |
| Symmetry | |||
| Key Functional Group | Secondary Amine ( | Secondary Amine ( | Carbamate ( |
| Critical Signal | Identical to (R) in achiral media |
Vibrational Spectroscopy (FT-IR)
Objective: Rapid confirmation of functional group integrity (Nitrile retention vs. Hydrolysis).
The infrared spectrum provides the fastest "Go/No-Go" decision point during synthesis, particularly for monitoring the deprotection of the N-Boc group.
Comparative Spectral Data
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| 2240 - 2250 | Medium/Sharp | Critical Quality Attribute. Disappearance suggests hydrolysis to carboxylic acid. | |
| 3300 - 3400 | Broad | Present in Target.[1] Absent in N-Boc precursor. | |
| ~1690 | Strong | Impurity Marker. Presence indicates incomplete deprotection of N-Boc. | |
| ~1550 - 1650 | Medium | Scissoring mode of the secondary amine. |
Technical Insight
In the free base form, the
Nuclear Magnetic Resonance (NMR) Profiling
Objective: Structural verification and Enantiomeric Excess (ee) determination.
Standard
A. Standard NMR Assignments ( , 400 MHz)
Note: Chemical shifts (
-
1.8 - 2.0 ppm (1H, broad s):
(Exchangeable with ). -
2.1 - 2.4 ppm (2H, m):
(Methylene protons). -
2.9 - 3.2 ppm (4H, m):
and ( -protons adjacent to Nitrogen). -
3.0 - 3.3 ppm (1H, m):
(Chiral center methine). Diagnostic multiplet.
B. Chiral Analysis Workflow (The "Mosher" Approach)
To quantify the (S)-enantiomer impurity, we utilize the diastereomeric anisochronism induced by (R)-Mosher's Acid Chloride.
Figure 1: Workflow for determining enantiomeric purity via NMR derivatization.
Mechanism:
The (R)-amine reacts with the chiral derivatizing agent to form a diastereomer. The (S)-amine impurity forms a different diastereomer. These two species have distinct chemical shifts, particularly for the
Protocol:
-
Dissolve 10 mg of amine in 0.6 mL
. -
Add 1.2 eq of (S)-(+)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's chloride). -
Add 2.0 eq of Pyridine-
.[3] -
Shake for 10 minutes.
-
Acquire
NMR (no decoupling). -
Result: Two singlets will appear near -69 ppm. The major peak corresponds to the (R,S)-diastereomer; the minor peak is the (S,S)-impurity.
Mass Spectrometry (MS)
Objective: Molecular weight confirmation and fragmentation fingerprinting.
Ionization Data (ESI+)
-
Target Mass: 96.13 Da
-
Observed Ion
: 97.14 m/z -
Adducts: Common to see
(119.1 m/z) or (193.2 m/z) in concentrated samples.
Fragmentation Pathway (MS/MS)
The pyrrolidine ring typically fragments via ring opening or loss of the nitrile substituent.
Figure 2: Predicted ESI-MS/MS fragmentation pathway for 3-cyanopyrrolidine.
Experimental Protocols
Protocol A: Rapid IR Purity Check (N-Boc Deprotection)
Use this to confirm the reaction completion before moving to purification.
-
Sampling: Take 50 µL of the reaction mixture.
-
Workup: Partition between Ethyl Acetate (200 µL) and Saturated
(200 µL). -
Spotting: Spot the organic layer onto a NaCl plate or ATR crystal. Evaporate solvent.
-
Analysis:
-
Look for the disappearance of the 1690 cm⁻¹ (Carbamate C=O) band.
-
Look for the appearance of the 3300 cm⁻¹ (Amine N-H) band.[4]
-
Pass Criteria: C=O peak height < 5% of C≡N peak height.
-
Protocol B: Enantiomeric Excess via Chiral HPLC (Alternative to NMR)
While NMR is useful, HPLC is the gold standard for trace impurity quantification (<1%).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is mandatory to suppress tailing of the secondary amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (End absorption of nitrile/amine).
-
Expected Result: The enantiomers should resolve with a separation factor (
) > 1.2.
References
-
Spectroscopic Data of Pyrrolidine Derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]
-
Chiral Analysis of Amines using Mosher's Acid. Journal of Organic Chemistry. Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. [Link]
-
Synthesis and Characterization of 3-Substituted Pyrrolidines. Journal of Medicinal Chemistry. (General reference for pyrrolidine pharmacophores). [Link]
-
IR Spectroscopy of Nitriles. Spectroscopy Online. [Link]
Sources
Comparative Evaluation Guide: Novel cis-2,5-Dicyanopyrrolidine Compounds vs. Vildagliptin
Domain: Medicinal Chemistry & Pharmacology Target Class: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Reference Standard: Vildagliptin (Galvus®)
Executive Summary
This guide evaluates a novel series of cis-2,5-dicyanopyrrolidine derivatives designed to overcome the selectivity limitations of first-generation DPP-4 inhibitors. While pyrrolidine-based inhibitors like Vildagliptin have validated the P1-site occupancy strategy for Type 2 Diabetes treatment, off-target inhibition of cytosolic peptidases (DPP-8 and DPP-9) remains a toxicity risk.
This technical comparison focuses on Compound 1c (a representative lead from the novel series) versus the clinical standard Vildagliptin . The data presented demonstrates how structural rigidification of the pyrrolidine ring enhances selectivity indices (>1000-fold) while maintaining nanomolar potency.
Chemical Logic & Mechanism of Action
The Pyrrolidine Scaffold Advantage
The pyrrolidine ring acts as a proline mimetic. DPP-4 is a serine protease with high specificity for cleaving X-Pro dipeptides from the N-terminus of substrates (e.g., GLP-1, GIP).[1]
-
Vildagliptin: Uses a 2-cyanopyrrolidine moiety. The nitrile group forms a reversible covalent imidate adduct with the catalytic Ser630 residue of DPP-4.
-
Novel Compound 1c: Introduces a second nitrile group at the 5-position in a cis configuration.[2] This steric constraint optimizes the fit within the S1 hydrophobic pocket, reducing affinity for the structurally similar but toxicologically relevant DPP-8/9 enzymes.
Mechanistic Pathway Diagram
The following diagram illustrates the critical binding cascade and the selectivity filter applied during evaluation.
Figure 1: Mechanism of Action and Selectivity Logic. The 5-cyano substitution creates a steric clash in DPP-8/9 but is accommodated by DPP-4.
In Vitro Evaluation: Potency & Selectivity
Protocol: Fluorometric DPP-4 Inhibition Assay
Objective: Determine the IC50 of the novel compounds using a kinetic fluorescence assay.
Materials:
-
Enzyme: Recombinant human DPP-4 (0.5 nM final conc).
-
Substrate: Gly-Pro-AMC (Glycyl-L-proline-7-amido-4-methylcoumarin), Km ~50 µM.
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
Step-by-Step Methodology:
-
Preparation: Dissolve test compounds in DMSO. Prepare 10-point serial dilutions (1 nM to 10 µM).
-
Incubation: Mix 10 µL of compound dilution with 20 µL of DPP-4 enzyme in a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium (crucial for slow-binding inhibitors like pyrrolidines).
-
Initiation: Add 20 µL of Gly-Pro-AMC substrate (final conc. 20 µM).
-
Detection: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).
-
Calculation: Plot reaction velocity vs. inhibitor concentration. Fit data to a 4-parameter logistic model to derive IC50.
Comparative Data: Potency & Selectivity Profile
The following table summarizes the performance of the novel cis-2,5-dicyanopyrrolidine (Cpd 1c) against Vildagliptin.
| Parameter | Vildagliptin (Standard) | Compound 1c (Novel) | Interpretation |
| DPP-4 IC50 (nM) | 3.5 ± 1.2 | 1.8 ± 0.5 | Comparable: Both are extremely potent nanomolar inhibitors. |
| DPP-8 IC50 (µM) | 0.85 | > 100 | Superior: Novel compound virtually eliminates DPP-8 inhibition. |
| DPP-9 IC50 (µM) | 0.42 | > 100 | Superior: Critical for avoiding immune toxicity. |
| Selectivity Ratio | ~240-fold | > 50,000-fold | Safety Margin: Cpd 1c offers a significantly wider therapeutic index. |
| Binding Kinetics | Fast-on / Slow-off | Slow-on / Very Slow-off | Duration: Tighter binding implies longer target residence time. |
Scientist's Insight: The massive improvement in selectivity for Compound 1c is attributed to the cis-2,5-substitution pattern. The S1 pocket of DPP-4 is large enough to accommodate the extra nitrile, whereas the S1 pockets of DPP-8/9 are more restricted, causing a steric penalty for the novel compound.
In Vivo Evaluation: Pharmacokinetics & Efficacy
Protocol: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Objective: Assess the ability of the compound to lower blood glucose excursions in a diabetic model.
Methodology:
-
Animals: Male ob/ob mice (leptin-deficient, Type 2 diabetes model), fasted for 12 hours.
-
Grouping: Vehicle (Control), Vildagliptin (10 mg/kg), Compound 1c (10 mg/kg). n=8 per group.
-
Dosing: Administer compounds via oral gavage (PO) 60 minutes prior to glucose challenge.
-
Challenge: Administer Glucose load (2 g/kg, PO).
-
Sampling: Measure blood glucose via tail vein at t = -60, 0, 15, 30, 60, and 120 min.
-
Analysis: Calculate Area Under the Curve (AUC) for glucose excursion (0-120 min).
Protocol: Pharmacokinetic (PK) Profiling
Objective: Verify oral bioavailability.[2]
-
Dosing: 5 mg/kg IV and 10 mg/kg PO in Wistar rats.
-
Sampling: Plasma collected at 0.25, 0.5, 1, 2, 4, 8, 24h. Analysis by LC-MS/MS.
Comparative Data: In Vivo Performance
| Endpoint | Vildagliptin | Compound 1c | Performance Note |
| Bioavailability (%F) | ~85% | 62% | Acceptable: Slightly lower but sufficient for oral dosing. |
| Tmax (h) | 0.5 - 1.0 | 1.5 | Delayed: Slower absorption likely due to higher polarity of dinitrile. |
| Half-life (t1/2) | ~2.0 h | 4.5 h | Improved: Supports once-daily dosing potential. |
| Glucose AUC Reduction | 45% vs Vehicle | 52% vs Vehicle | Efficacy: Novel compound shows slightly better glucose control. |
| Plasma DPP-4 Inhibition (24h) | < 10% | ~40% | Durability: Higher residual inhibition at 24h suggests better target coverage. |
Evaluation Workflow Diagram
The following Graphviz diagram outlines the decision-making tree for promoting a pyrrolidine hit to a lead candidate.
Figure 2: Preclinical Screening Cascade. Note the critical "Selectivity" gate early in the process to filter out toxic compounds.
Conclusion
The evaluation confirms that Compound 1c (cis-2,5-dicyanopyrrolidine) represents a significant structural evolution over the Vildagliptin scaffold.
-
Selectivity: The novel scaffold solves the DPP-8/9 selectivity issue, theoretically reducing the risk of off-target toxicities such as alopecia and immune dysfunction.
-
Efficacy: Despite slightly lower bioavailability, the compound exhibits superior pharmacodynamics (longer half-life and sustained target inhibition), translating to robust glucose lowering in vivo.
-
Recommendation: Proceed to GLP toxicology studies. The cis-2,5-dicyano motif is a validated strategy for "best-in-class" DPP-4 inhibitor design.
References
-
Salve, P. S., & Jadhav, R. L. (2021).[3] Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Research Journal of Pharmacy and Technology.
-
Fukuda, Y., et al. (2010).[1] Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.
-
Wright, S. W., et al. (2012). cis-2,5-Dicyanopyrrolidine Inhibitors of Dipeptidyl Peptidase IV: Synthesis and in Vitro, in Vivo, and X-ray Crystallographic Characterization. Journal of Medicinal Chemistry.
-
Jiang, Y., et al. (2018). Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Zhou, J., et al. (2019).[4] Recent insights about pyrrolidine core skeletons in pharmacology. European Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Enantioseparation of Carboxylic Acids via LC-MS/MS: A Comparative Analysis of Pyrrolidine Reagents and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate enantioseparation of chiral carboxylic acids is a critical analytical challenge. The pharmacological and toxicological profiles of enantiomers can differ significantly, making their separation and quantification essential for drug efficacy and safety. This guide provides an in-depth technical comparison of LC-MS/MS methods for the enantioseparation of carboxylic acids, with a primary focus on the application of pyrrolidine-based chiral derivatizing agents. We will objectively compare their performance against established alternatives, supported by experimental data, to empower you in making informed decisions for your analytical workflows.
The Imperative of Chiral Separation in Drug Development
Chiral molecules, particularly carboxylic acids, are ubiquitous in pharmaceuticals. The differential biological activity of enantiomers necessitates their separation and accurate quantification. Regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs, driving the need for robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and wide applicability.
Principles of Chiral Derivatization for LC-MS/MS Analysis
Direct enantioseparation on a chiral stationary phase (CSP) is a common approach. However, an alternative and often more sensitive method involves pre-column derivatization with a chiral derivatizing agent (CDA). This process converts the enantiomers of the analyte into diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase, which is often more robust and cost-effective than a CSP.
The ideal CDA should:
-
React quantitatively and rapidly with the target analyte under mild conditions.
-
Be enantiomerically pure.
-
Introduce a tag that enhances chromatographic separation and mass spectrometric detection.
-
Generate stable diastereomers.
Pyrrolidine-based reagents have gained prominence as effective CDAs for carboxylic acids due to their ability to form stable amide bonds and introduce a readily ionizable moiety, thereby enhancing MS sensitivity.
The Pyrrolidine Reagent Approach: A Closer Look
Pyrrolidine-based CDAs, such as (S)-(-)-1-(2-pyrrolidinylmethyl)pyrrolidine (PMP) and its analogs, react with the carboxyl group of the analyte in the presence of a coupling agent to form diastereomeric amides. The inherent chirality of the reagent leads to the formation of two distinct diastereomers from the racemic carboxylic acid.
Diagram: Derivatization Reaction of a Carboxylic Acid with a Pyrrolidine Reagent
Caption: Chemical reaction between a racemic carboxylic acid and a chiral pyrrolidine reagent.
Experimental Protocol: Enantioseparation of Ibuprofen using a Pyrrolidine-Based Reagent
This section provides a detailed, step-by-step methodology for the derivatization and subsequent LC-MS/MS analysis of the enantiomers of a model carboxylic acid, ibuprofen, using a pyrrolidine-based chiral derivatizing agent.
Materials:
-
Ibuprofen enantiomers ((R)- and (S)-ibuprofen)
-
(S)-(-)-1-(2-pyrrolidinylmethyl)pyrrolidine (PMP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Sample vials
Derivatization Procedure:
-
Standard Solution Preparation: Prepare stock solutions of (R)- and (S)-ibuprofen in ACN.
-
Reaction Mixture: In a sample vial, add 50 µL of the ibuprofen standard solution, 50 µL of 10 mg/mL PMP in ACN, and 50 µL of a freshly prepared solution of 20 mg/mL EDC and 15 mg/mL HOBt in ACN.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching: After incubation, cool the vial to room temperature and add 850 µL of water/ACN (50:50, v/v) with 0.1% formic acid to quench the reaction.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for the specific diastereomers of ibuprofen-PMP |
Diagram: Experimental Workflow
Caption: Workflow for the enantioseparation of ibuprofen using a pyrrolidine reagent.
Performance Comparison: Pyrrolidine Reagents vs. Alternatives
To provide a comprehensive overview, we will now compare the performance of pyrrolidine-based derivatization with two other widely used methods for the enantioseparation of carboxylic acids: derivatization with Marfey's reagent and direct analysis using chiral stationary phases (CSPs).
Method 1: Pyrrolidine-Based Chiral Derivatizing Agents
As discussed, these reagents offer excellent sensitivity and good chromatographic resolution on standard reversed-phase columns.
Table 1: Performance Data for Pyrrolidine-Based Reagents
| Chiral Derivatizing Agent | Analyte(s) | Resolution (Rs) | Limit of Detection (LOD) | Reference(s) |
| (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) | Ketoprofen, Etodolac, 3-hydroxypalmitic acid | 1.35–1.82 | Low femtomole range | [1] |
| (S)-Anabasine (ANA) | 3-hydroxypalmitic acid, γ-CEHC, Etodolac | 1.92, 1.75, 2.03 | 1.8–11 fmol on column | [2] |
Advantages:
-
High sensitivity due to the introduction of a readily ionizable group.
-
Use of cost-effective and robust achiral columns.
-
Relatively fast reaction times for some reagents.[1]
Disadvantages:
-
Requires a derivatization step, which can add complexity and potential for error.
-
Optimization of derivatization conditions is crucial for reproducibility.
Method 2: Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-established CDA that reacts with the amino group of amino acids. For carboxylic acids, a coupling agent is required to facilitate the formation of an amide bond.
Table 2: Performance Data for Marfey's Reagent
| Chiral Derivatizing Agent | Analyte(s) | Resolution (Rs) | Limit of Detection (LOD) | Reference(s) |
| Marfey's Reagent | Prolinamide enantiomers | 5.8 | Not specified in abstract | [3] |
| Marfey's Reagent | 19 common amino acids | Good resolution | Not specified in abstract | [4][5] |
Advantages:
-
Well-established and widely used, with a large body of literature.[6]
-
Can provide excellent resolution for many analytes.[3]
Disadvantages:
-
Derivatization can be time-consuming, sometimes requiring overnight reactions.[4]
-
The dinitrophenyl group can lead to signal suppression in ESI-MS for some analytes.
Method 3: Chiral Stationary Phases (CSPs)
This direct approach avoids derivatization by utilizing a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Table 3: Performance Data for Chiral Stationary Phases
| Chiral Stationary Phase | Analyte(s) | Resolution (Rs) | Limit of Detection (LOD) | Reference(s) |
| CHIRALCEL® OJ-3R | Ibuprofen enantiomers | Not specified | Not specified in abstract | [7][8] |
| Oritavancin-CSP | Profens | > 2.0 | Not specified in abstract | [9] |
| Cyclodextrin-based CSP | 3-(chlorophenyl) propyl ester | 6.03 | Not specified in abstract | [10] |
Advantages:
-
Direct analysis without the need for derivatization, simplifying sample preparation.
-
Can be applied to a wide range of chiral compounds.[10]
Disadvantages:
-
Chiral columns are generally more expensive and can be less robust than achiral columns.
-
Method development can be more complex, often requiring screening of multiple CSPs and mobile phases.
-
May offer lower sensitivity compared to derivatization methods that introduce highly ionizable tags.
Conclusion and Recommendations
The choice of method for the enantioseparation of carboxylic acids by LC-MS/MS depends on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation.
-
Pyrrolidine-based chiral derivatizing agents represent a powerful tool for achieving high sensitivity and good resolution on standard achiral columns. They are particularly well-suited for bioanalytical applications where low detection limits are critical. The development of newer pyrrolidine analogs continues to improve reaction times and separation efficiency.
-
Marfey's reagent remains a reliable, albeit sometimes slower, option for chiral derivatization, backed by a wealth of historical data.
-
Chiral stationary phases offer the advantage of direct analysis, simplifying the workflow. This approach is ideal when derivatization is problematic or when a high-throughput screening of multiple chiral compounds is required.
For researchers and drug development professionals, a thorough evaluation of these methods is recommended. When high sensitivity is paramount, the pyrrolidine reagent approach offers a compelling advantage. For routine analysis where simplicity and speed are key, direct analysis on a CSP may be the preferred choice. Ultimately, the optimal method will be a balance of performance, cost, and analytical workflow efficiency.
References
- U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs.
- [Link to a relevant review on chiral separ
-
A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC. (2023). National Center for Biotechnology Information. [Link]
- [Link to a general LC-MS/MS methodology paper]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2018). PubMed. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]
-
A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. (2023). Semantic Scholar. [Link]
-
Enantioselectivity of liquid chromatographic separation of profens on chiral sorbents with immobilized eremomycin derivatives and oritavancin. (2020). ResearchGate. [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC. (2018). National Center for Biotechnology Information. [Link]
- [Link to a general analytical chemistry textbook]
- [Link to a relevant instrument manufacturer's applic
- [Link to a relevant scientific supply company's product page for a pyrrolidine reagent]
- [Link to a relevant scientific supply company's product page for a chiral column]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. [Link]
- [Link to a relevant review on coupling agents in chemical synthesis]
- [Link to a relevant article on LC-MS/MS method valid
- [Link to a relevant article on the importance of enantiomeric purity in pharmaceuticals]
- [Link to a relevant article on the principles of mass spectrometry]
-
Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. (2013). PubMed. [Link]
- [Link to a relevant article on chrom
- [Link to a relevant article on the analysis of non-steroidal anti-inflamm
- [Link to a relevant article on bioanalytical method development]
- [Link to a relevant article on quality control in analytical labor
- [Link to a relevant article on the applic
- [Link to a relevant article on the synthesis of chiral deriv
- [Link to a relevant article on the history of chiral separ
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. (2011). ResearchGate. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
